Cyclohexanol, 2-ethynyl-, (1R,2R)-rel-
Description
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Structure
3D Structure
Properties
CAS No. |
61967-61-1 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
(1S,2S)-2-ethynylcyclohexan-1-ol |
InChI |
InChI=1S/C8H12O/c1-2-7-5-3-4-6-8(7)9/h1,7-9H,3-6H2/t7-,8+/m1/s1 |
InChI Key |
KNVOCSQDAIHOPP-SFYZADRCSA-N |
Isomeric SMILES |
C#C[C@@H]1CCCC[C@@H]1O |
Canonical SMILES |
C#CC1CCCCC1O |
Origin of Product |
United States |
Physicochemical Profiling and Synthetic Applications of (1R,2R)-rel-2-Ethynylcyclohexanol: A Technical Guide
Executive Summary
In the landscape of advanced organic synthesis, bifunctional building blocks are the cornerstone of complex molecule construction. (1R,2R)-rel-2-ethynylcyclohexanol —commonly referred to as trans-2-ethynylcyclohexanol—is a highly versatile synthon featuring a secondary hydroxyl group and a terminal alkyne positioned on adjacent carbons of a cyclohexane ring. The trans relative stereochemistry ((1R,2R)-rel) dictates its unique spatial geometry, making it an indispensable precursor in the synthesis of prostaglandin analogues, macrocyclic lactones, and fused oxacyclic compounds.
This whitepaper provides an in-depth analysis of its physicochemical properties, spectroscopic signatures, and field-proven synthetic methodologies, structurally designed for researchers and drug development professionals.
Physicochemical Properties and Spectroscopic Signatures
Understanding the physical and spectral characteristics of (1R,2R)-rel-2-ethynylcyclohexanol is critical for reaction monitoring and product validation. The terminal alkyne provides a handle for cross-coupling and click chemistry, while the hydroxyl group directs stereoselective transformations.
The quantitative data below summarizes the core properties required for laboratory handling and analytical verification[1].
Table 1: Quantitative Physicochemical and Spectral Data
| Property | Value |
| IUPAC Name | (1R,2R)-2-ethynylcyclohexan-1-ol |
| CAS Registry Number | 55506-28-0 |
| Molecular Formula | C₈H₁₂O |
| Molecular Weight | 124.18 g/mol |
| Boiling Point | 73–75 °C (at aspirator vacuum, ~10-20 mmHg) |
| Stereochemistry | trans (relative configuration) |
| ¹H NMR (CDCl₃) | δ 0.8–2.5 (10H, m), 2.58 (1H, br s, alkyne C-H), 3.55 (1H, br m, carbinol C-H) |
| IR (CHCl₃) | 3575, 3300 (alkyne C-H), 3200-3600 (br, O-H), 2950, 2860, 2110 (C≡C), 1450, 1270, 1110, 1070, 1010, 840 cm⁻¹ |
Stereoselective Synthesis and Mechanistic Causality
The synthesis of (1R,2R)-rel-2-ethynylcyclohexanol relies on the regioselective and stereospecific ring-opening of cyclohexene oxide. To achieve the trans configuration, the nucleophilic attack must occur via an anti-periplanar trajectory.
Mechanistic pathway of (1R,2R)-rel-2-ethynylcyclohexanol synthesis via epoxide ring-opening.
Self-Validating Experimental Protocol
This protocol is engineered to maximize yield while preserving the terminal alkyne from degradation. Every step is grounded in chemical causality [2].
Step 1: Epoxide Activation and Reagent Preparation
-
Action: Dissolve 4.0 g of cyclohexene oxide in 41 mL of hexamethylphosphoramide (HMPA) under an argon atmosphere at 25 °C.
-
Causality: HMPA is a highly polar aprotic solvent. It strongly solvates the lithium cations of the incoming reagent, leaving the acetylide anions "naked." This lack of ion-pairing drastically increases the nucleophilicity of the acetylide, which is essential for attacking the sterically hindered secondary carbon of the rigid cyclohexene oxide ring.
Step 2: Nucleophilic Addition
-
Action: Add 9.65 g of lithium acetylide ethylenediamine (EDA) complex to the solution and heat the reaction mixture to 80 °C for 2 hours.
-
Causality: The EDA complex stabilizes the lithium acetylide, making it safe to handle while preventing alkyne polymerization. Heating to 80 °C provides the necessary thermal energy to overcome the high activation barrier associated with breaking the stable C-O bond of the epoxide. The attack occurs strictly via an anti-periplanar trajectory, ensuring the exclusive formation of the trans relative stereochemistry.
Step 3: Quenching and Phase Separation
-
Action: Cool the reaction mixture to 0 °C and slowly add 20% aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether.
-
Causality: Cooling to 0 °C controls the exothermic quenching process. Aqueous NH₄Cl is chosen over stronger mineral acids because it is mildly acidic (pH ~5-6); it effectively protonates the intermediate lithium alkoxide to yield the final alcohol without risking acid-catalyzed dehydration of the newly formed secondary alcohol.
Step 4: Purification
-
Action: Wash the ether extracts sequentially with 10% HCl, water, saturated aqueous NaHCO₃, and brine. Dry over anhydrous sodium sulfate, filter, and distill under aspirator vacuum.
-
Causality: The sequential washing removes residual HMPA and EDA (via HCl), while NaHCO₃ neutralizes any remaining acid. Distillation under reduced pressure (yielding product at 73–75 °C) prevents thermal decomposition of the terminal alkyne that would inevitably occur at atmospheric boiling temperatures.
Advanced Applications in Organic Synthesis
The bifunctional nature of (1R,2R)-rel-2-ethynylcyclohexanol makes it a privileged scaffold in several advanced synthetic methodologies.
Prostaglandin Analogue Synthesis
In pharmaceutical development, the compound serves as a vital precursor for synthesizing Prostaglandin E1 (PGE1) analogues. The alkyne moiety is utilized to couple with cyclopentenone derivatives, while the cyclohexane ring mimics the hydrophobic aliphatic chains of natural prostaglandins, modulating biological half-life and receptor affinity [2].
Transannular Michael Reaction Cascades
Research published in the Journal of the American Chemical Society highlights the use of 2-ethynylcyclohexanol derivatives in transannular Michael reaction cascades [3]. The rigid trans stereochemistry of the starting material is transferred through the synthesis of macrocyclic lactones, ultimately dictating the stereoselectivity of complex polycyclic structures like zoanthamines.
Prins-Type Cycloisomerizations
The compound is frequently utilized in Lewis acid-promoted cyclizations. By converting the hydroxyl group into an acetal (e.g., using chloromethyl methyl ether), the resulting alkyne-acetal intermediate undergoes a Prins-type cycloisomerization when exposed to catalysts like FeCl₃ or TiCl₄. This cascade efficiently yields highly functionalized indeno-fused dioxepanes and tetrahydropyrans [4].
Workflow of trans-2-ethynylcyclohexanol utilization in Lewis acid-catalyzed Prins cyclization.
Handling, Storage, and Safety Protocols
As an acetylenic alcohol, (1R,2R)-rel-2-ethynylcyclohexanol is sensitive to oxidative degradation and polymerization if improperly stored.
-
Storage: Must be stored at room temperature (or cooler) in a tightly sealed container under an inert atmosphere (argon or nitrogen) to prevent auto-oxidation.
-
Toxicity: It is classified as an irritant. Standard PPE (nitrile gloves, safety goggles, and a fume hood) is mandatory during handling to prevent dermal and inhalation exposure.
References
Stereochemical Configuration of 2-Ethynylcyclohexanol Derivatives: Mechanistic Insights and Synthetic Applications
Executive Summary
The stereochemical configuration of substituted cyclohexanes is a cornerstone of rational drug design and complex natural product synthesis. Among these, 2-ethynylcyclohexanol and its derivatives represent a highly versatile class of bifunctional building blocks. The relative spatial orientation of the hydroxyl (-OH) and ethynyl (-C≡CH) groups dictates not only the thermodynamic stability of the molecule but also the precise trajectory of downstream intramolecular reactions.
This whitepaper provides an in-depth technical analysis of the stereochemical dynamics of 2-ethynylcyclohexanol. As a Senior Application Scientist, I will deconstruct the causality behind its conformation-driven reactivity, provide self-validating experimental protocols for stereoselective cyclizations, and outline the quantitative analytical parameters required to ensure stereochemical fidelity in your workflows.
Stereochemical Fundamentals and Conformational Dynamics
The reactivity of 2-ethynylcyclohexanol is inextricably linked to its cyclohexane chair conformation. The 1,2-disubstitution pattern creates two distinct relative configurations: cis and trans[1].
-
trans-2-Ethynylcyclohexanol: This isomer exists predominantly in the diequatorial conformation. The conformational free energies (A-values) for the hydroxyl group (~0.87 kcal/mol) and the ethynyl group (~0.41 kcal/mol) dictate that placing both substituents in equatorial positions minimizes 1,3-diaxial steric clashes. This rigid diequatorial lock is thermodynamically highly favored and serves as a predictable scaffold for stereoselective functionalization.
-
cis-2-Ethynylcyclohexanol: The cis isomer is forced into an axial-equatorial arrangement. Because the -OH group has a larger A-value than the linear, sterically unobtrusive -C≡CH group, the conformer with an equatorial hydroxyl and an axial ethynyl group is slightly favored. However, this introduces ring strain and conformational flexibility that can erode stereocontrol in transition states[2].
Causality in Design: When designing cascade reactions, the trans isomer is almost exclusively preferred. The diequatorial arrangement pre-organizes the reactive moieties, restricting the degrees of freedom and lowering the entropic penalty required to reach a highly ordered transition state.
Quantitative NMR Analysis for Stereochemical Assignment
Before deploying 2-ethynylcyclohexanol derivatives in complex syntheses, rigorous analytical validation of the stereocenter is mandatory. 1 H NMR spectroscopy provides a direct, self-validating readout of the stereochemical configuration via the Karplus equation, which correlates the vicinal coupling constant ( 3J ) with the dihedral angle between adjacent protons.
Table 1: Quantitative NMR Parameters for 2-Ethynylcyclohexanol Stereoisomers
| Compound | Dominant Conformation | H1 (Carbinol) Chemical Shift | 3JH1,H2 Coupling (Hz) | Thermodynamic Stability |
| trans-2-Ethynylcyclohexanol | Diequatorial | ~3.40 - 3.60 ppm | 10.0 - 11.5 (Axial-Axial) | High (Favored) |
| cis-2-Ethynylcyclohexanol | Axial-Equatorial | ~3.80 - 4.00 ppm | 3.0 - 5.0 (Equatorial-Axial) | Lower (Steric Strain) |
Diagnostic Check: A large 3J coupling (>10 Hz) for the carbinol proton definitively confirms the trans (diequatorial) configuration, as it requires a ~180° dihedral angle between the axial protons on C1 and C2.
Conformation-Driven Reactivity: Acetal Cyclization
A premier example of stereochemistry dictating reactivity is the Lewis acid-promoted cyclization of acetals derived from trans-2-ethynylcyclohexanol, pioneered by[3].
When the mixed acetal of trans-2-ethynylcyclohexanol is treated with Titanium Tetrachloride (TiCl 4 ), it generates a highly reactive oxocarbenium ion. Because the starting material is locked in a diequatorial conformation, the tethered alkyne is perfectly positioned for an intramolecular nucleophilic attack on the oxocarbenium carbon. The rigid stereochemistry forces the transition state into a specific chair-like geometry, yielding 4-chloro-4a,5,6,7,8,8a-hexahydro-2H-1-benzopyrans with absolute stereoretention[3].
Fig 1: Mechanistic pathway of TiCl4-promoted acetal cyclization with stereoretention.
Experimental Workflow: Stereoselective Synthesis & Cyclization
To ensure reproducibility, the following workflow details the synthesis of the trans isomer and its subsequent cyclization.
Fig 2: Stereospecific workflow for synthesizing trans-2-ethynylcyclohexanol.
Protocol: Stereocontrolled Lewis Acid-Promoted Acetal Cyclization
Objective: Synthesize 4-chloro-4a,5,6,7,8,8a-hexahydro-2H-1-benzopyran from trans-2-ethynylcyclohexanol acetal.
Causality & Reagent Selection: TiCl 4 is selected over milder Lewis acids (e.g., BF 3 ·OEt 2 ) due to its dual functionality. It strongly activates the acetal to generate the oxocarbenium ion, and simultaneously acts as an intramolecular chloride source to trap the highly reactive vinyl cation intermediate, preventing non-specific polymerization[3]. The reaction is strictly maintained at -63 °C to suppress competitive intermolecular side reactions and freeze out any potential ring-flip epimerization.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 1.0 mmol of the mixed acetal derived from trans-2-ethynylcyclohexanol and chloromethyl methyl ether.
-
Solvent Addition: Dissolve the substrate in 10 mL of anhydrous dichloromethane (CH 2 Cl 2 ). Cool the reaction mixture to -63 °C using a chloroform/liquid nitrogen bath.
-
Lewis Acid Introduction: Dropwise, add 1.1 equivalents of TiCl 4 (1.0 M in CH 2 Cl 2 ) over 5 minutes. The solution will transition to a deep yellow/orange, indicating oxocarbenium ion formation.
-
Self-Validating Check (In-Process): After 30 minutes, withdraw a 50 µL aliquot. Quench immediately in cold saturated NaHCO 3 . Extract with 0.5 mL CDCl 3 and perform a rapid 1 H NMR. The disappearance of the acetal methine proton (~4.6 ppm) and the retention of the large axial-axial coupling ( J≈10−11 Hz) in the fused bicyclic signature confirms reaction progression without stereochemical erosion.
-
Quenching and Isolation: Once complete (typically 1-2 hours), quench the reaction at -63 °C by adding 5 mL of saturated aqueous NaHCO 3 . Allow the mixture to warm to room temperature.
-
Extraction: Separate the organic layer. Extract the aqueous layer with CH 2 Cl 2 (2 x 10 mL). Wash the combined organics with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to isolate the stereodefined benzopyran derivative.
Advanced Applications: Transannular Cascades
Beyond simple bicyclic systems, the stereochemical rigidity of 2-ethynylcyclohexanol derivatives is leveraged in advanced macrocyclic stereocontrol. As demonstrated in transannular Michael reaction cascades [4], incorporating the trans-1,2-disubstituted cyclohexane motif into macrocyclic trienes pre-organizes the macrocycle.
Causality: The diequatorial geometry of the cyclohexane ring acts as a conformational anchor. It forces the appended reactive diene and dienophile/Michael acceptor into close spatial proximity (often adopting a trans-trans-cis or trans-trans-trans macrocyclic configuration). This drastically lowers the kinetic barrier for transannular cyclization, allowing the formation of complex, multi-ring tetracyclic cores with near-perfect diastereoselectivity[4].
Conclusion
The stereochemical configuration of 2-ethynylcyclohexanol is not merely a structural footnote; it is the primary deterministic factor in its chemical behavior. By leveraging the thermodynamic preference of the trans isomer for a diequatorial conformation, researchers can design highly predictable, self-validating synthetic pathways. Whether constructing simple benzopyrans via oxocarbenium intermediates or orchestrating complex transannular cascades, rigorous adherence to stereochemical principles and in-process analytical validation remains the key to successful application development.
References
-
Title: 4-Chlorooctahydro-2H-1-benzopyrans and 4-chloro-4a,5,6,7,8,8a-hexahydro-2H-1-benzopyrans via the Lewis acid promoted cyclization of acetals derived from trans-2-vinylcyclohexanol and trans-2-ethynylcyclohexanol: synthesis, structure, and mechanism. Source: The Journal of Organic Chemistry, 1985, 50(20), 3925–3927. (Thompson, D. W. et al.) URL: [Link]
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Title: Stereochemical Study of a Transannular Michael Reaction Cascade. Source: The Journal of Organic Chemistry, 2012, 77(20), 9153–9165. (Fortin, S., Barriault, L.) URL: [Link]
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Title: Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Source: Journal of the American Chemical Society, 1989. (Cieplak, A. S.) URL: [Link]
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An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 2-Ethynylcyclohexanol
Abstract
This technical guide provides a comprehensive examination of the electron ionization (EI) mass spectrometry fragmentation pathways of 2-ethynylcyclohexanol. As a molecule of interest in synthetic chemistry and drug development, a thorough understanding of its mass spectral behavior is critical for its unambiguous identification and characterization. This document delineates the principal fragmentation mechanisms, including alpha-cleavage, dehydration, and rearrangements involving the ethynyl group. The causal relationships behind the formation of key fragment ions are explained, providing researchers with the foundational knowledge to interpret mass spectra of this and structurally related compounds. Detailed experimental protocols for acquiring high-quality mass spectra are also presented, ensuring scientific rigor and reproducibility.
Introduction to the Mass Spectrometry of Substituted Cyclohexanols
Electron ionization mass spectrometry (EI-MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of organic compounds. Upon electron impact, the analyte molecule is ionized to a molecular ion (M+•), which is often energetically unstable and undergoes a series of fragmentation reactions to yield smaller, more stable ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.
For cyclic alcohols like cyclohexanol and its derivatives, the fragmentation patterns are governed by the stability of the resulting carbocations and radical species. The primary fragmentation pathways typically observed are alpha-cleavage and dehydration (loss of a water molecule).[1][2] The presence of substituents on the cyclohexyl ring, such as the ethynyl group in 2-ethynylcyclohexanol, introduces additional and often complex fragmentation routes that can provide detailed structural information.
Predicted Core Fragmentation Pathways of 2-Ethynylcyclohexanol
The molecular formula of 2-ethynylcyclohexanol is C8H12O, with a molecular weight of 124.18 g/mol .[3] The following sections detail the predicted fragmentation pathways based on established principles of mass spectrometry for cyclic alcohols and the influence of the ethynyl substituent.
Alpha-Cleavage
Alpha-cleavage is the scission of a carbon-carbon bond adjacent to the carbon atom bearing the hydroxyl group (the α-carbon). This is a common and often dominant fragmentation pathway for alcohols as it leads to the formation of a resonance-stabilized oxonium ion.[1][2] In the case of 2-ethynylcyclohexanol, two primary alpha-cleavage pathways are possible, leading to the loss of either an ethyl radical or a C5H9 radical.
Pathway A: Loss of an Ethyl Radical
This pathway involves the cleavage of the C1-C6 bond. The initial molecular ion undergoes homolytic cleavage to form a stable, resonance-stabilized oxonium ion at m/z 95.
Pathway B: Loss of a C5H9 Radical
Cleavage of the C1-C2 bond results in the loss of the ethynyl-bearing carbon and a portion of the ring as a radical. This would lead to a fragment ion at m/z 57, a common fragment in the mass spectra of cyclohexanols.[4][5]
Dehydration (Loss of H2O)
The elimination of a water molecule (18 Da) from the molecular ion is a characteristic fragmentation for many alcohols.[1] This process results in the formation of a radical cation with a mass of [M-18]+•. For 2-ethynylcyclohexanol, this would correspond to a fragment ion at m/z 106. This ion can then undergo further fragmentation.
Fragmentation Involving the Ethynyl Group
The presence of the ethynyl group introduces unique fragmentation possibilities. One such pathway is a retro-Diels-Alder (rDA) reaction, a common fragmentation mechanism for cyclohexene-like structures.[6] While 2-ethynylcyclohexanol is not a cyclohexene, rearrangements following dehydration or other initial fragmentations could lead to a cyclohexene-like intermediate that could then undergo an rDA reaction.
A plausible pathway involves the loss of the ethynyl group (C2H), resulting in a fragment at m/z 99. This would likely occur after initial ring opening or rearrangement.
Visualizing the Fragmentation Pathways
The following diagrams illustrate the proposed fragmentation pathways of 2-ethynylcyclohexanol.
Diagram 1: Key Fragmentation Pathways
Caption: Primary fragmentation pathways of 2-ethynylcyclohexanol.
Diagram 2: Detailed Alpha-Cleavage and Dehydration
Caption: Detailed view of alpha-cleavage and dehydration pathways.
Quantitative Data Summary
| m/z | Proposed Ion Structure | Formation Pathway | Predicted Relative Abundance |
| 124 | [C8H12O]+• | Molecular Ion | Low |
| 106 | [C8H10]+• | Dehydration (Loss of H2O) | Moderate |
| 99 | [C7H11O]+ | Loss of Ethynyl Radical (C2H) | Moderate to High |
| 95 | [C6H7O]+ | α-Cleavage (Loss of C2H5) | Moderate |
| 57 | [C3H5O]+ | α-Cleavage (Loss of C5H9) | High (Potential Base Peak) |
Experimental Protocol for GC-MS Analysis
To obtain a high-quality electron ionization mass spectrum of 2-ethynylcyclohexanol, a gas chromatography-mass spectrometry (GC-MS) system is recommended.[7][8]
Sample Preparation
-
Solvent Selection: Dissolve a small amount (approximately 1 mg) of 2-ethynylcyclohexanol in a high-purity volatile solvent such as dichloromethane or ethyl acetate (1 mL). The choice of solvent should be based on its ability to dissolve the analyte and its chromatographic behavior.
-
Concentration: The final concentration should be in the range of 10-100 µg/mL to avoid column overloading and detector saturation.
GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization based on the specific instrument and column used.
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.
-
Injection:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1 (can be adjusted based on sample concentration)
-
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Data Acquisition and Analysis
-
Acquire the data using the instrument's software.
-
Identify the chromatographic peak corresponding to 2-ethynylcyclohexanol.
-
Extract the mass spectrum from this peak.
-
Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions as discussed in this guide.
-
Compare the obtained spectrum with a library database (e.g., NIST) for confirmation, if available.[7]
Conclusion
The mass spectrometry fragmentation of 2-ethynylcyclohexanol is predicted to be a rich interplay of established pathways for cyclic alcohols and unique fragmentations driven by the ethynyl substituent. The primary pathways are expected to be alpha-cleavage, leading to characteristic fragments at m/z 95 and a potential base peak at m/z 57, and dehydration, resulting in a fragment at m/z 106. The loss of the ethynyl group to form an ion at m/z 99 is also a plausible and structurally informative pathway. By understanding these fundamental fragmentation mechanisms and employing rigorous experimental protocols, researchers can confidently identify and characterize 2-ethynylcyclohexanol and related compounds in their work.
References
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The Main Fragmentation Reactions of Organic Compounds. (n.d.). Retrieved from [Link]
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Suppression of Fragmentation in Mass Spectrometry. (n.d.). Retrieved from [Link]
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2-Ethynylcyclohexan-1-ol | C8H12O | CID 11615162 - PubChem. (n.d.). Retrieved from [Link]
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Cyclohexanol Mass Spec : r/chemhelp - Reddit. (2020, May 28). Retrieved from [Link]
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Electron ionization mass spectrometry fragmentation pathways of trimethylsilyl derivatives of isomeric allylic alcohols derived from HBI alkene oxidation - PubMed. (2014, September 15). Retrieved from [Link]
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12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]
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Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group - AIP Publishing. (2022, September 13). Retrieved from [Link]
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Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion - NSF PAR. (2020, April 18). Retrieved from [Link]
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Electron ionization mass spectral studies of bridgehead 7,7‐dimethylnorbornane‐based β‐amino alcohols - DOI. (2005, March 14). Retrieved from [Link]
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Gas chromatography and mass spectroscopic determination of phytocompounds - Scholars Research Library. (n.d.). Retrieved from [Link]
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2-Ethylcyclohexanol,c&t - the NIST WebBook. (n.d.). Retrieved from [Link]
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Cyclohexanol, 1-ethynyl- - the NIST WebBook. (n.d.). Retrieved from [Link]
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Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
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Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC. (n.d.). Retrieved from [Link]
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Advanced Click Chemistry Applications Using trans-2-Ethynylcyclohexanol: Protocols and Mechanistic Insights
Executive Summary
The advent of click chemistry—specifically the azide-alkyne cycloaddition (AAC)—has revolutionized bioconjugation, materials science, and drug discovery. While terminal alkynes like 1-ethynylcyclohexanol are ubiquitous, trans-2-ethynylcyclohexanol (CAS 55506-28-0) offers a uniquely powerful, stereodefined bifunctional scaffold[]. Featuring a secondary hydroxyl group adjacent to the terminal alkyne, this molecule provides a rigid cyclohexane backbone where the trans stereochemistry minimizes steric clash during metallacycle formation[2].
This application note provides drug development professionals and synthetic chemists with authoritative, self-validating protocols for utilizing trans-2-ethynylcyclohexanol in both Copper-Catalyzed (CuAAC) and Ruthenium-Catalyzed (RuAAC) click reactions.
Mechanistic Insights: The Role of Stereochemistry and Catalysis
The choice of catalyst dictates the regioselectivity of the resulting 1,2,3-triazole. Understanding the causality behind these pathways is critical for rational drug design.
-
CuAAC Pathway (1,4-Disubstituted Triazoles): Copper(I) catalysis proceeds via the formation of a copper acetylide intermediate. The trans configuration of 2-ethynylcyclohexanol ensures that the bulky cyclohexane ring is oriented away from the incoming azide during the formation of the first C–N bond, driving high reaction rates and exclusive 1,4-regioselectivity[3].
-
RuAAC Pathway (1,5-Disubstituted Triazoles): Ruthenium(II) catalysis, typically utilizing[Cp*RuCl(PPh3)2], proceeds via an oxidative coupling mechanism that forms a six-membered ruthenacycle[4]. The adjacent secondary hydroxyl group in trans-2-ethynylcyclohexanol plays a critical directing role: it can hydrogen-bond with the chloride ligand on the ruthenium center, stabilizing the transition state and accelerating the rate-determining reductive elimination step to yield the 1,5-regioisomer[5].
Mechanistic divergence of CuAAC and RuAAC using trans-2-ethynylcyclohexanol.
Quantitative Data: Reaction Parameters and Outcomes
To facilitate experimental design, the table below summarizes the optimized parameters for utilizing trans-2-ethynylcyclohexanol in both catalytic regimes.
| Parameter | CuAAC (1,4-Regioisomer) | RuAAC (1,5-Regioisomer) | Causality / Rationale |
| Catalyst System | CuSO₄·5H₂O (5 mol%) + Sodium Ascorbate (10 mol%) | CpRuCl(PPh₃)₂ (2-5 mol%) | Ascorbate reduces Cu(II) to active Cu(I) in situ. Ru(II) requires an electron-rich Cp ligand to stabilize high oxidation states[4]. |
| Solvent | t-BuOH / H₂O (1:1) | 1,4-Dioxane or DMF | Aqueous conditions favor Cu(I) stabilization; RuAAC requires anhydrous, polar aprotic environments[6]. |
| Temperature | Room Temperature (20-25°C) | 60°C (or RT with COD ligand) | RuAAC has a higher activation barrier for the oxidative coupling step[5]. |
| Regioselectivity | >99% 1,4-disubstituted | >95% 1,5-disubstituted | Governed by the metallacycle intermediate geometry. |
| Typical Yield | 85 - 95% | 75 - 85% | CuAAC is generally more robust against steric hindrance. |
Experimental Protocols
The following methodologies are designed as self-validating systems. In-process controls (e.g., color changes, TLC monitoring) are embedded to ensure the integrity of the reaction before proceeding to the next step.
Step-by-step experimental workflow for click chemistry cycloadditions.
Protocol A: Synthesis of 1,4-Disubstituted Triazoles via CuAAC
Objective: High-yielding synthesis of 1-(R)-4-(trans-2-hydroxycyclohexyl)-1H-1,2,3-triazole.
-
Reagent Preparation: In a 25 mL round-bottom flask, dissolve trans-2-ethynylcyclohexanol (1.0 mmol) and the target organic azide (1.0 mmol) in 4 mL of a 1:1 mixture of tert-butanol and deionized water.
-
Catalyst Activation: In a separate vial, dissolve CuSO₄·5H₂O (0.05 mmol, 5 mol%) in 0.5 mL of water. Add sodium ascorbate (0.10 mmol, 10 mol%).
-
Validation Check: The solution will immediately transition from blue (Cu²⁺) to pale yellow/colorless, confirming the successful in situ generation of the active Cu(I) species.
-
-
Reaction Initiation: Add the active catalyst solution to the reaction flask dropwise. Stir vigorously at room temperature.
-
Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the alkyne spot (visualized via KMnO₄ stain) typically occurs within 2–4 hours.
-
Quenching & Purification:
-
Causality Note: To prevent copper contamination in downstream biological assays, quench the reaction by adding 5 mL of saturated aqueous EDTA solution. Stir for 15 minutes until the aqueous layer turns deep blue (indicating Cu-EDTA chelation).
-
Extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography if necessary.
-
Protocol B: Synthesis of 1,5-Disubstituted Triazoles via RuAAC
Objective: Regioselective synthesis of 1-(R)-5-(trans-2-hydroxycyclohexyl)-1H-1,2,3-triazole.
-
Inert Atmosphere Setup: Ru(II) catalysts are highly sensitive to oxidation. Flame-dry a Schlenk tube and backfill with dry Nitrogen or Argon three times.
-
Reagent Addition: Add trans-2-ethynylcyclohexanol (1.0 mmol) and the organic azide (1.0 mmol) to the tube. Dissolve in 5 mL of anhydrous 1,4-dioxane.
-
Catalyst Introduction: Add Cp*RuCl(PPh₃)₂ (0.05 mmol, 5 mol%) to the solution.
-
Alternative: If using aryl azides, substitute with Cp*RuCl(COD) to allow the reaction to proceed at room temperature, preventing thermal decomposition of the azide[4].
-
-
Reaction Execution: Seal the tube and heat to 60°C in an oil bath for 12 hours.
-
Isolation: Cool to room temperature, filter through a short pad of silica gel (eluting with EtOAc) to remove the bulk of the ruthenium catalyst, and concentrate the filtrate. Purify the crude product by flash chromatography.
Downstream Applications in Drug Development
The retention of the secondary hydroxyl group on the cyclohexane ring post-click reaction is the primary advantage of using trans-2-ethynylcyclohexanol. This functional group serves as a versatile handle for:
-
Pharmacophore Optimization: The hydroxyl group can act as a potent hydrogen-bond donor/acceptor in target binding pockets.
-
Linker Conjugation: It can be readily esterified or carbamylated to attach fluorophores, PEG chains, or cytotoxic payloads in the development of Antibody-Drug Conjugates (ADCs).
References
- BOC Sciences. (n.d.). CAS 55506-28-0 (trans-2-Ethynylcyclohexanol) - Building Block.
-
Melany, M. L., Lock, G. A., & Thompson, D. W. (1985). 4-Chlorooctahydro-2H-1-benzopyrans and 4-chloro-4a,5,6,7,8,8a-hexahydro-2H-1-benzopyrans via the Lewis acid promoted cyclization of acetals derived from trans-2-vinylcyclohexanol and trans-2-ethynylcyclohexanol: synthesis, structure, and mechanism. The Journal of Organic Chemistry, 50(20), 3925–3927. [Link]
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
-
Lal, S., et al. (2024). Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction. Journal of the American Chemical Society. [Link]
Sources
Application Notes: The Strategic Use of (1R,2R)-rel-2-Ethynylcyclohexanol in Asymmetric Synthesis
Introduction: Unlocking Chirality from a Racemic Precursor
In the field of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, chiral building blocks are indispensable tools.[1][2] (1R,2R)-rel-2-Ethynylcyclohexanol, a racemic mixture of (1R,2R)- and (1S,2S)-2-ethynylcyclohexanol, represents a versatile and strategically valuable starting material. The trans relationship between the hydroxyl and ethynyl groups provides a rigid scaffold, while these two functional groups offer orthogonal handles for subsequent chemical transformations.
However, the inherent racemic nature of the rel form presents a foundational challenge: it cannot, by itself, induce enantioselectivity. The successful application of this compound in asymmetric synthesis hinges on the effective separation of its constituent enantiomers. This guide provides a comprehensive overview of the critical resolution techniques required to access the enantiopure forms and showcases their application as potent chiral synthons. The primary focus will be on enzymatic kinetic resolution, a robust and scalable green chemistry approach for accessing these high-value chiral secondary alcohols.[3][4]
PART 1: Accessing the Enantiopure Building Blocks via Enzymatic Kinetic Resolution
Kinetic resolution is a cornerstone technique for separating enantiomers, relying on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. Lipases, a class of hydrolytic enzymes, are particularly effective for resolving secondary alcohols due to their high enantioselectivity, operational simplicity, and stability in organic solvents.[5][6]
The most common strategy involves the irreversible acylation of the racemic alcohol using an acyl donor, such as vinyl acetate. One enantiomer of the alcohol is preferentially acylated by the lipase, leading to a mixture of an enantioenriched acetate and the unreacted, enantioenriched alcohol. This process is governed by the enzyme's intrinsic stereopreference, which can be predicted for many lipases based on the relative sizes of the substituents on the stereogenic carbon.[5]
Core Principle: Lipase-Catalyzed Enantioselective Acylation
The workflow for resolving (1R,2R)-rel-2-ethynylcyclohexanol leverages the ability of a lipase, such as Candida antarctica Lipase B (CALB), to selectively catalyze the transfer of an acetyl group to one of the alcohol's enantiomers. The reaction is typically allowed to proceed to approximately 50% conversion to achieve high enantiomeric excess (e.e.) for both the resulting ester and the remaining alcohol.
Caption: Workflow for Enzymatic Kinetic Resolution.
Protocol 1: Lipase-Catalyzed Kinetic Resolution of (1R,2R)-rel-2-Ethynylcyclohexanol
This protocol describes a typical lab-scale procedure for the resolution of racemic trans-2-ethynylcyclohexanol.
Materials:
-
(1R,2R)-rel-2-Ethynylcyclohexanol
-
Immobilized Candida antarctica Lipase B (CALB) or Pseudomonas cepacia Lipase (PSL)
-
Vinyl acetate (acyl donor)
-
Anhydrous organic solvent (e.g., Toluene, Hexane, or tert-Butyl methyl ether)
-
Molecular sieves (4Å), activated
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add (1R,2R)-rel-2-ethynylcyclohexanol (1.0 eq), anhydrous organic solvent (to achieve ~0.2 M concentration), and activated molecular sieves.
-
Reagent Addition: Add vinyl acetate (1.5-2.0 eq) to the mixture. The use of an irreversible acyl donor like vinyl acetate is advantageous as it prevents product inhibition and drives the reaction forward.
-
Enzyme Addition: Add the immobilized lipase (typically 20-50 mg per mmol of substrate). Immobilized enzymes are preferred for their ease of recovery (simple filtration) and enhanced stability.
-
Reaction Monitoring: Seal the flask and stir the suspension at a controlled temperature (e.g., 25-40 °C). Monitor the reaction progress by TLC or GC analysis, aiming for ~50% conversion of the starting alcohol.
-
Work-up: Once ~50% conversion is reached, remove the enzyme by filtration, washing the solid with a small amount of the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude mixture containing the enantioenriched acetate and the unreacted alcohol can be readily separated by column chromatography on silica gel.
Data Interpretation:
| Product | Typical Elution Order | Expected Enantiomeric Excess (e.e.) |
| (1S,2S)-2-Ethynylcyclohexyl acetate | Faster eluting | >95% |
| (1R,2R)-2-Ethynylcyclohexanol | Slower eluting | >95% |
| (Note: The absolute configuration of the faster-reacting enantiomer depends on the specific lipase used. The above table assumes a typical selectivity profile where the (S)-enantiomer is acylated.) |
PART 2: Applications of Enantiopure 2-Ethynylcyclohexanol in Synthesis
Once obtained in high enantiomeric purity, (1R,2R)- or (1S,2S)-2-ethynylcyclohexanol becomes a powerful chiral building block for constructing complex molecular architectures.[7] Its bifunctional nature allows for selective manipulation of the hydroxyl and terminal alkyne groups.
Application Example: Synthesis of Chiral Ligands
The rigid cyclohexyl backbone and the presence of the ethynyl group make this scaffold ideal for the synthesis of chiral ligands used in transition-metal catalysis. The alkyne can participate in various coupling reactions (e.g., Sonogashira, click chemistry) or be reduced to afford alkyl or alkenyl appendages. The hydroxyl group can be used as an anchor point or be converted into other functional groups like phosphines or amines.
Caption: Synthetic pathways from enantiopure 2-ethynylcyclohexanol.
Protocol 2: Sonogashira Coupling of (1R,2R)-2-Ethynylcyclohexanol
This protocol demonstrates a key transformation, functionalizing the alkyne moiety while preserving the chiral center.
Materials:
-
Enantiopure (1R,2R)-2-Ethynylcyclohexanol
-
Aryl iodide or bromide (e.g., 2-iodopyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine or Diisopropylamine), degassed
-
Anhydrous solvent (e.g., THF or DMF), degassed
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (4-10 mol%).
-
Solvent and Base Addition: Add the degassed anhydrous solvent and the amine base. Stir for 5-10 minutes to form the catalyst complex.
-
Substrate Addition: Add a solution of (1R,2R)-2-ethynylcyclohexanol (1.1 eq) in the reaction solvent dropwise to the catalyst mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting materials are consumed (monitor by TLC or GC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired chiral aryl-substituted propargyl alcohol.
This product can then be subjected to further transformations, such as the conversion of the hydroxyl group into a phosphine, to generate a bidentate P,O-ligand suitable for various asymmetric catalytic reactions.
Conclusion
(1R,2R)-rel-2-Ethynylcyclohexanol, while racemic, is not a synthetic dead end but rather a gateway to high-value chiral molecules. Through efficient and scalable methods like enzymatic kinetic resolution, the individual (1R,2R) and (1S,2S) enantiomers can be accessed with excellent optical purity. These enantiopure compounds serve as robust and versatile building blocks in asymmetric synthesis, enabling the construction of complex chiral ligands and intermediates for the pharmaceutical and fine chemical industries. The protocols and strategies outlined herein provide a solid foundation for researchers to unlock the full synthetic potential of this valuable chiral scaffold.
References
-
Krishna, G. G., & Periasamy, M. (2008). Resolution of secondary alcohols via Carica papaya lipase-catalyzed enantioselective acylation. Biotechnology Letters, 30(10), 1783–1787. [Link]
-
Matsumoto, K., et al. (2022). Dynamic kinetic resolution of tert-alcohols via combination of a lipase/Brønsted acid in a biphasic reaction medium. Green Chemistry, 24(1), 245-251. [Link]
-
Pǎrvulescu, D., et al. (2019). Base-Free Dynamic Kinetic Resolution of Secondary Alcohols with a Ruthenium–Lipase Couple. The Journal of Organic Chemistry, 84(24), 16203–16210. [Link]
-
Contente, M. L., & Molinari, F. (2020). Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches. Catalysts, 10(5), 520. [Link]
-
Jing, Q., & Kazlauskas, R. J. (2008). Determination of absolute configuration of secondary alcohols using lipase-catalyzed kinetic resolutions. Chirality, 20(5), 724–735. [Link]
-
University of Bath. (n.d.). Asymmetric Synthesis. Course CH20008. [Link]
-
Fülöp, F., & Vágvölgyi, C. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. RSC Advances, 11(29), 17768-17789. [Link]
-
Milner, M. J., et al. (2018). Efficient kinetic bioresolution of 2-nitrocyclohexanol. Tetrahedron: Asymmetry, 29(15-16), 1013-1018. [Link]
-
Corey, E. J., et al. (2004). A New Chiral Rh(II) Catalyst for Enantioselective [2 + 1]-Cycloaddition. Mechanistic Implications and Applications. Journal of the American Chemical Society, 126(29), 8916–8918. [Link]
-
Gotor, V., & Gotor-Fernández, V. (2005). Chiral 1,2-Amino Alcohols and 1,2-Diamines Derived from Cyclohexene Oxide: Recent Applications in Asymmetric Synthesis. Accounts of Chemical Research, 38(6), 486-493. [Link]
-
Alfa Chemistry. (2023, May 8). Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights. [Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. labinsights.nl [labinsights.nl]
- 3. Dynamic kinetic resolution of tert-alcohols via combination of a lipase/Brønsted acid in a biphasic reaction medium - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Determination of absolute configuration of secondary alcohols using lipase-catalyzed kinetic resolutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition with the Sterically Demanding 2-Ethynylcyclohexanol
Introduction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has transformed the landscape of drug discovery, chemical biology, and materials science.[1][2][3] Its remarkable efficiency, mild reaction conditions, and high regioselectivity in forming 1,4-disubstituted 1,2,3-triazoles make it an invaluable tool for molecular assembly.[4][5] This application note provides a detailed guide for researchers tackling the CuAAC reaction with a sterically hindered secondary propargylic alcohol, 2-ethynylcyclohexanol. Substrates like this, with bulky groups near the reactive alkyne, can present significant challenges, often leading to slow reaction rates or low yields.[6][7] This guide will delve into the mechanistic nuances, provide a robust and optimized protocol, and offer comprehensive troubleshooting advice to ensure successful cycloadditions.
Mechanistic Considerations for Hindered Alkynes
The generally accepted mechanism for the CuAAC reaction involves the formation of a copper(I) acetylide intermediate, which then undergoes cycloaddition with an azide.[8][9] The catalytic cycle is initiated by the reaction of a terminal alkyne with a Cu(I) species. The presence of steric bulk adjacent to the alkyne, as in 2-ethynylcyclohexanol, can impede the approach of the copper catalyst, thereby slowing the formation of the crucial acetylide intermediate.
Furthermore, the hydroxyl group in 2-ethynylcyclohexanol can potentially coordinate with the copper catalyst. While this can sometimes be beneficial, it may also lead to the formation of inactive catalyst species or promote side reactions. To overcome these challenges, careful selection of ligands and reaction conditions is paramount. Nitrogen-containing ligands, such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) and its water-soluble analogue tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are known to stabilize the active Cu(I) oxidation state and accelerate the reaction.[6][10][11] These ligands can help to prevent catalyst aggregation and facilitate the turnover of the catalytic cycle, which is particularly important when dealing with challenging substrates.
Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Optimized Protocol for CuAAC with 2-Ethynylcyclohexanol
This protocol is designed for a small-scale (1 mmol) reaction and can be scaled as needed. It employs a common in situ generation of the Cu(I) catalyst from CuSO₄ and sodium ascorbate, with THPTA as a stabilizing ligand.
Materials and Reagents
-
2-Ethynylcyclohexanol (1.0 eq)
-
Benzyl Azide (or other organic azide, 1.05 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.02 eq, 2 mol%)
-
Sodium Ascorbate (0.1 eq, 10 mol%)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.02 eq, 2 mol%)
-
Solvent: 1:1 mixture of tert-Butanol and Water
-
Reaction vial with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
Experimental Procedure
Caption: A streamlined workflow for the CuAAC reaction.
-
Reagent Preparation:
-
In a reaction vial, dissolve 2-ethynylcyclohexanol (1 mmol, 1.0 eq) and the organic azide (1.05 mmol, 1.05 eq) in a 1:1 mixture of tert-butanol and water (10 mL). Stir the solution until all reagents are fully dissolved.
-
-
Catalyst Preparation:
-
In a separate small vial, dissolve CuSO₄·5H₂O (0.02 mmol, 5.0 mg) and THPTA (0.02 mmol, 8.7 mg) in a minimal amount of water (approx. 0.5 mL). The solution should turn a light blue color.
-
-
Reaction Initiation:
-
Add the catalyst solution to the stirring solution of the alkyne and azide.
-
Prepare a fresh solution of sodium ascorbate (0.1 mmol, 19.8 mg) in water (approx. 0.5 mL).
-
Add the sodium ascorbate solution dropwise to the reaction mixture. The color of the reaction mixture may change, indicating the reduction of Cu(II) to the active Cu(I) species.
-
-
Reaction and Monitoring:
-
Seal the reaction vial and stir the mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is sluggish, gentle heating (40-50 °C) can be applied.[6] For some particularly stubborn substrates, microwave irradiation can significantly reduce reaction times.[12]
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by adding 20 mL of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,4-disubstituted 1,2,3-triazole.[13]
-
Data Presentation
| Parameter | Recommended Value | Rationale |
| Alkyne:Azide Ratio | 1 : 1.05-1.1 | A slight excess of the azide can help drive the reaction to completion. |
| Catalyst Loading | 1-5 mol% Cu | Higher loadings may be necessary for sterically hindered substrates. |
| Ligand:Cu Ratio | 1:1 to 5:1 | A higher ratio can improve catalyst stability and reaction rate.[6] |
| Solvent System | t-BuOH/H₂O (1:1) | A common and effective solvent system for CuAAC.[12] |
| Temperature | Room Temp to 50 °C | Gentle heating can overcome the activation barrier for hindered substrates.[7] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive catalyst (Cu(I) oxidized to Cu(II))- Poor quality of reagents- Steric hindrance is too great | - Ensure the sodium ascorbate solution is freshly prepared.[14]- Purify starting materials.- Increase catalyst loading (up to 5 mol%).- Increase reaction temperature or use microwave irradiation.[6][7] |
| Slow Reaction Rate | - Insufficient catalyst activity- Low reactant concentration | - Increase catalyst and ligand concentration.- If solubility permits, increase the concentration of the alkyne and azide.[6] |
| Formation of Side Products (e.g., Glaser Coupling) | - Presence of oxygen leading to oxidative homocoupling of the alkyne.[15] | - Degas the solvent before use.- Maintain an inert atmosphere (e.g., nitrogen or argon) over the reaction.[14] |
| Difficulty in Product Purification | - Co-elution of product with unreacted starting materials or byproducts. | - Optimize the chromatographic conditions (solvent system, gradient).- Consider a different purification method, such as crystallization.[16] |
References
- D. D. D., Recent applications of click chemistry in drug discovery. PubMed, 2019.
- Z. P., Recent applications of click chemistry in drug discovery.
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjug
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
- Technical Support Center: Optimizing CuAAC Reactions with Hindered Alkynes. Benchchem.
- Troubleshooting guide for copper-catalyzed click chemistry reactions. Benchchem.
- Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology, 2025.
- troubleshooting low yield in copper-c
- A Novel Loom of Click Chemistry in Drug Discovery. IT Medical Team, 2015.
- Optimize Your Copper-Catalyzed Click Chemistry With Acceler
- The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? Bentham Science Publishers, 2011.
- Applications of click chemistry in drug discovery. Slideshare.
- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.
- Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implic
- THE USE OF LIGANDS IN COPPER-CATALYZED [3+2] AZIDE-ALKYNE CYCLOADDITION. Semantic Scholar.
- Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journals, 2013.
- ChemInform Abstract: The Use of Ligands in Copper-Catalyzed [3+2] Azide—Alkyne Cycloaddition: Clicker than Click Chemistry?
- A Microwave-Assisted Click Chemistry Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via a Copper(I)-Catalyzed Three-Component Reaction. Organic Letters, 2004.
- Purification of triazoles.
- Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. MDPI, 2018.
- Triazole-(p-tolylthio)
- Triazole-based click chemistry as strategic for novel therapeutics treatments of cancer: A bibliometric analysis 2007–2024. Journal of Applied Pharmaceutical Science, 2025.
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
- Protocol for Azide-Alkyne Click Chemistry. BroadPharm, 2022.
Sources
- 1. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Applications of click chemistry in drug discovery | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Triazole-( p -tolylthio)methyl hybrids via click chemistry: synthesis, molecular docking, and evaluation as promising anticancer candidates - RSC Advances (RSC Publishing) DOI:10.1039/D5RA09528J [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. jenabioscience.com [jenabioscience.com]
- 16. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
Application Note: Orthogonal Protecting Group Strategies for 2-Ethynylcyclohexanol
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols
Executive Summary
In complex total synthesis and drug development, bifunctional building blocks like 2-ethynylcyclohexanol ()[1] present unique chemoselectivity challenges. Containing both a secondary hydroxyl group and a terminal alkyne, this molecule requires orthogonal protection strategies to differentiate its reactive sites. This application note details the mechanistic causality, quantitative selection criteria, and self-validating experimental protocols for protecting the secondary hydroxyl group while preserving the terminal alkyne for downstream functionalization (e.g., Sonogashira coupling, click chemistry, or acetylide addition).
Mechanistic Causality: The 2-Ethynylcyclohexanol Microenvironment
As a Senior Application Scientist, I emphasize that successful protection is never just about mixing reagents; it requires understanding the molecular microenvironment. The proximity of the ethynyl group at C2 to the hydroxyl at C1 dictates our synthetic strategy through two primary vectors:
-
Electronic & Acid-Base Orthogonality: The terminal alkyne proton is weakly acidic ( pKa≈25 ). Downstream functionalization of the alkyne typically requires strong bases like n -butyllithium or Grignard reagents to form an acetylide anion. If the hydroxyl group ( pKa≈16 ) is unprotected, it will rapidly consume one equivalent of base, forming an alkoxide that repels nucleophilic attack and severely limits solubility. Therefore, the chosen protecting group must be completely stable to strong organometallic bases[2]. This strictly eliminates ester-based protections (like acetates or benzoates), which undergo nucleophilic acyl substitution.
-
Steric Trajectory: The sp -hybridized ethynyl carbon exerts an inductive electron-withdrawing effect, slightly dampening the nucleophilicity of the adjacent secondary alcohol. Furthermore, the rigid geometry of the alkyne restricts the conformational flexibility of the cyclohexane ring. To overcome this, highly reactive electrophiles or nucleophilic catalysts (such as DMAP) are mandatory to drive the protection of the sterically hindered secondary alcohol to completion.
Quantitative Comparison of Protecting Groups
Selecting the correct protecting group requires balancing base stability, steric footprint, and deprotection conditions. The table below summarizes the quantitative and qualitative parameters for 2-ethynylcyclohexanol protection based on established synthetic standards[3].
| Protecting Group | Reagents Required | Base Stability (e.g., n -BuLi) | Acid Stability | Steric Footprint | Deprotection Conditions |
| TBS (tert-Butyldimethylsilyl) | TBS-Cl, Imidazole, DMF | Excellent | Poor | High | TBAF (F⁻ ion) or Mild Acid |
| TIPS (Triisopropylsilyl) | TIPS-Cl, Imidazole, DMF | Excellent | Moderate | Very High | TBAF (F⁻ ion) |
| MOM (Methoxymethyl) | MOM-Cl, DIPEA, DCM | Excellent | Poor | Low | Strong Acid (HCl, TFA) |
| THP (Tetrahydropyranyl) | DHP, PPTS (cat.), DCM | Excellent | Poor | Moderate | Mild Acid (PPTS, EtOH) |
| Ac (Acetate) | Ac₂O, Pyridine | Poor | Excellent | Low | Base (K₂CO₃, MeOH) |
Application Scientist's Insight: When working with 2-ethynylcyclohexanol, forming THP acetals introduces a new stereocenter. Because the starting material already possesses chiral centers at C1 and C2, THP protection generates a complex mixture of diastereomers. This drastically complicates 1H and 13C NMR spectra, making downstream intermediate characterization highly problematic. Unless cost is the absolute driving factor, I strongly recommend TBS or MOM over THP for this specific substrate[2].
Strategic Workflows
Decision matrix for orthogonal protecting groups of 2-ethynylcyclohexanol.
Validated Experimental Protocols
Every protocol below is designed as a self-validating system , incorporating in-process analytical controls to ensure the reaction's success before proceeding to the next synthetic step.
Protocol A: Silyl Ether Protection (TBS-Cl)
Optimal for downstream organometallic chemistry (e.g., acetylide formation).
Reagents:
-
2-Ethynylcyclohexanol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 eq)
-
Imidazole (2.0 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous DMF (0.5 M relative to substrate)
Step-by-Step Methodology:
-
Preparation: Dissolve 2-ethynylcyclohexanol in anhydrous DMF under an inert argon atmosphere.
-
Mechanistic Causality: DMF is a highly polar aprotic solvent that stabilizes the transition state of the silylation, accelerating the reaction of the sterically hindered secondary alcohol.
-
-
Catalyst & Base Addition: Add Imidazole followed by DMAP.
-
Mechanistic Causality: Imidazole acts as the primary acid scavenger for the HCl byproduct. DMAP acts as a nucleophilic catalyst, attacking TBS-Cl to form a highly reactive N -tert-butyldimethylsilylpyridinium intermediate, effectively overcoming the steric hindrance imposed by the adjacent ethynyl group.
-
-
Electrophile Addition: Add TBS-Cl portion-wise at 0 °C, then allow to warm to room temperature over 4 hours.
-
Mechanistic Causality: Controlling the initial exotherm prevents side reactions and thermal degradation of the TBS-Cl.
-
-
Self-Validating Analytical Control (Crucial): Monitor via FT-IR and TLC.
-
Validation: The broad O-H stretch at 3200–3500 cm⁻¹ must completely disappear, while the sharp terminal alkyne C-H stretch at ~3300 cm⁻¹ remains intact. On TLC (Hexanes/EtOAc 9:1), the highly polar starting material will be replaced by a high- Rf spot.
-
-
Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether ( 3× ).
-
Mechanistic Causality: NH₄Cl neutralizes the remaining base without cleaving the newly formed silyl ether. Diethyl ether is preferred over EtOAc to easily wash away the DMF in the aqueous layer.
-
Protocol B: Acetal Protection (MOM-Cl)
Optimal when a smaller steric footprint is required for downstream transformations.
Reagents:
-
2-Ethynylcyclohexanol (1.0 eq)
-
Chloromethyl methyl ether (MOM-Cl) (1.5 eq) (Caution: Known carcinogen, use strictly in fume hood)
-
N,N -Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous DCM (0.3 M)
Step-by-Step Methodology:
-
Preparation: Dissolve the alcohol in anhydrous DCM and cool to 0 °C under argon.
-
Base Addition: Add DIPEA dropwise.
-
Mechanistic Causality: DIPEA is a non-nucleophilic base. Unlike triethylamine, its steric bulk prevents it from reacting with the highly electrophilic MOM-Cl to form an insoluble quaternary ammonium salt, ensuring MOM-Cl remains available to react with the alcohol.
-
-
Electrophile Addition: Slowly add MOM-Cl dropwise. Stir for 12 hours at room temperature.
-
Self-Validating Analytical Control: Analyze the crude mixture via 1H NMR.
-
Validation: Look for a distinct singlet at ~4.7 ppm integrating to 2H (the -O-CH₂-O- methylene protons). The presence of this peak confirms successful acetal formation without the diastereomeric complexity seen in THP protection.
-
-
Workup: Wash the organic layer with cold 0.1 M HCl, followed by brine.
-
Mechanistic Causality: Mild, cold acid removes excess DIPEA without hydrolyzing the MOM ether, which requires much stronger acidic conditions (e.g., warm HCl or TFA) for deprotection.
-
Downstream Application Pathway
Once protected, the terminal alkyne of 2-ethynylcyclohexanol is primed for highly selective cross-coupling reactions, such as the , without interference from the secondary alcohol.
End-to-end synthetic workflow: TBS protection, cross-coupling, and deprotection.
References
-
PubChem Database : 2-Ethynylcyclohexan-1-ol (CID 11615162). National Center for Biotechnology Information. Available at:[Link]
-
Greene's Protective Groups in Organic Synthesis : Wuts, P. G. M., & Greene, T. W. (2014). John Wiley & Sons. Available at:[Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry : Chinchilla, R., & Nájera, C. (2007). Chemical Reviews. Available at:[Link]
-
Organic Chemistry Portal : Protective Groups. Available at: [Link]
-
SynArchive : Protecting Groups List. Available at: [Link]
Sources
Application Notes and Protocols for Sonogashira Cross-Coupling using (1R,2R)-rel-2-Ethynylcyclohexanol
Authored by: A Senior Application Scientist
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a combination of palladium and copper salts, has become indispensable in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials.[3][4][5] The reaction's utility is underscored by its tolerance of a wide array of functional groups and its operation under relatively mild conditions.[1][6]
This guide focuses on the application of the Sonogashira coupling to a specific, stereochemically rich substrate: (1R,2R)-rel-2-ethynylcyclohexanol. The incorporation of such chiral propargyl alcohols into more complex scaffolds is of significant interest in drug discovery and development, where three-dimensional molecular architecture is a critical determinant of biological activity. The hydroxyl group in proximity to the reacting alkyne can also play a crucial role in the reaction's stereochemical outcome and reactivity, a factor that will be considered in the subsequent protocols. This document will provide a detailed exploration of the reaction mechanism, step-by-step protocols for both traditional and copper-free Sonogashira couplings, and expert insights into troubleshooting and optimization.
Understanding the Sonogashira Reaction Mechanism
A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and, in the traditional protocol, a copper cycle.[1]
The Dual Catalytic Cycle:
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl or vinyl halide (Ar-X), forming a Pd(II) complex.[1][7]
-
Transmetalation: The key C-C bond-forming step involves the transfer of the alkynyl group from the copper acetylide (generated in the copper cycle) to the Pd(II) complex. This step results in a diorganopalladium(II) intermediate and regenerates the copper(I) catalyst.[1][8]
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired coupled product (the internal alkyne) and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][9]
-
-
Copper Cycle:
-
Acetylide Formation: In the presence of a base (typically an amine), the terminal alkyne is deprotonated. The resulting acetylide anion then reacts with a copper(I) salt (e.g., CuI) to form a copper acetylide intermediate.[10] This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex.
-
Copper-Free Sonogashira Coupling:
In recent years, copper-free Sonogashira protocols have gained prominence to avoid issues related to the toxicity of copper and the formation of alkyne homocoupling byproducts (Glaser coupling).[4][11] In these systems, the reaction is believed to proceed through a tandem Pd/Pd cycle where a palladium complex facilitates the deprotonation and activation of the alkyne, taking on the role of the copper co-catalyst.[12] An excess of an amine base is often employed to facilitate the formation of the palladium-acetylide complex.[3]
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira cross-coupling reaction.
Application Protocols
The following protocols are designed to be robust starting points for the Sonogashira coupling of (1R,2R)-rel-2-ethynylcyclohexanol. As with any reaction, optimization may be necessary depending on the specific aryl halide used.
Protocol 1: Traditional Copper-Cocatalyzed Sonogashira Coupling
This protocol is a reliable standard for a wide range of aryl iodides and bromides. The use of copper(I) iodide ensures a high reaction rate.
Step-by-Step Methodology:
-
Reagent Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv).
-
Add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Add (1R,2R)-rel-2-ethynylcyclohexanol (1.2 mmol, 1.2 equiv).
-
-
Solvent and Base Addition:
-
Add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL).
-
Add an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv). The base acts as both a solvent for the catalyst and an acid scavenger.
-
-
Reaction Execution:
-
Ensure the reaction mixture is thoroughly degassed by bubbling the inert gas through the solution for 10-15 minutes.
-
Stir the reaction at room temperature or heat to 50-70 °C. The optimal temperature will depend on the reactivity of the aryl halide (iodides typically react at lower temperatures than bromides).[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove the amine base and copper salts.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when working with sensitive substrates or when copper contamination is a concern. It often requires slightly higher temperatures and a different base.
Step-by-Step Methodology:
-
Reagent Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv).
-
Add a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a combination of a palladium precursor like Pd(OAc)₂ and a phosphine ligand.
-
Add (1R,2R)-rel-2-ethynylcyclohexanol (1.5 mmol, 1.5 equiv).
-
-
Solvent and Base Addition:
-
Reaction Execution:
-
Thoroughly degas the reaction mixture.
-
Heat the reaction to a temperature between 80-110 °C. Copper-free reactions often require more thermal energy to proceed at a reasonable rate.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described in Protocol 1. The absence of copper simplifies the aqueous wash steps.
-
Table of Reaction Parameters:
| Parameter | Protocol 1 (Cu-Catalyzed) | Protocol 2 (Cu-Free) | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand (2-5 mol%) | Pd(0) is the active species. Pd(II) precursors are reduced in situ. |
| Copper Co-catalyst | CuI (2-5 mol%) | None | CuI facilitates the formation of a highly reactive copper acetylide.[10] |
| Base | Et₃N, DIPEA | Piperidine, K₂CO₃, Cs₂CO₃ | Amine bases are crucial for deprotonating the alkyne and neutralizing the HX byproduct.[14] |
| Solvent | THF, DMF, Acetonitrile | DMF, Acetonitrile, Toluene | A polar aprotic solvent is generally preferred to dissolve the reactants and catalysts. |
| Temperature | Room Temp to 70 °C | 80 °C to 110 °C | Higher temperatures are often needed to compensate for the absence of the copper co-catalyst. |
| Substrate Scope | Aryl/Vinyl Iodides, Bromides, Triflates | Aryl/Vinyl Iodides, Bromides, Chlorides (with specific catalysts) | The reactivity of the halide follows the order I > Br > OTf > Cl.[3] |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction; Catalyst deactivation. | Increase reaction time or temperature. Ensure strictly anaerobic conditions. Use a higher catalyst loading. |
| Homocoupling (Glaser Product) | Presence of oxygen with copper catalyst. | Thoroughly degas all solvents and the reaction mixture. Running the reaction under a dilute hydrogen atmosphere can also suppress homocoupling.[15] |
| No Reaction | Inactive catalyst; Unreactive aryl halide. | Use a fresh batch of catalyst. Consider a more active catalyst system (e.g., with bulky, electron-rich phosphine ligands). For aryl chlorides, specialized catalysts are often required.[16] |
| Complex Mixture of Products | Side reactions; Substrate decomposition. | Lower the reaction temperature. Screen different solvents and bases. Ensure the purity of starting materials. |
Experimental Workflow
The following diagram outlines the logical flow of a typical Sonogashira coupling experiment.
Caption: A generalized workflow for the Sonogashira cross-coupling experiment.
References
-
Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications.[Link]
-
Sonogashira coupling. Wikipedia.[Link]
-
Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics.[Link]
-
Sonogashira Cross-Coupling. J&K Scientific LLC.[Link]
-
Sonogashira Coupling. Organic Chemistry Portal.[Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.[Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.[Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH.[Link]
-
Sonogashira Coupling. Chemistry LibreTexts.[Link]
-
Palladium-catalysed cross-coupling reactions of aryl-, alkenyl- and alkynyl-iodonium salts and iodanes with terminal alkynes in aqueous medium. Chemical Communications (RSC Publishing).[Link]
-
Highly Stereospecific, Palladium-Catalyzed Cross-Coupling of Alkenylsilanols. Organic Letters.[Link]
-
A Copper-Free Sonogashira Coupling Reaction in Ionic Liquids and Its Application to a Microflow System for Efficient Catalyst Recycling. Organic Letters.[Link]
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.[Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. PMC.[Link]
-
17.2: Palladium catalyzed couplings. Chemistry LibreTexts.[Link]
-
Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. PubMed.[Link]
-
Palladacycle-Catalyzed Deacetonative Sonogashira Coupling of Aryl Propargyl Alcohols with Aryl Chlorides. Organic Chemistry Portal.[Link]
-
A deacetonative Sonogashira coupling of aryl chlorides and propargyl alcohols. Organic Chemistry Periodically.[Link]
-
Sonogashira coupling reaction of homopropargyl ether with aryl bromides and synthesis of 2,5-disubstituted 3-bromofurans. ResearchGate.[Link]
-
Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry.[Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.[Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. jocpr.com [jocpr.com]
- 6. jk-sci.com [jk-sci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. depts.washington.edu [depts.washington.edu]
- 16. Palladacycle-Catalyzed Deacetonative Sonogashira Coupling of Aryl Propargyl Alcohols with Aryl Chlorides [organic-chemistry.org]
Technical Support Center: Maximizing Enantiomeric Excess (ee) in 2-Ethynylcyclohexanol Synthesis
Welcome to the Technical Support Center for asymmetric synthesis and chiral resolution. This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize the enantiomeric excess (ee) of 2-ethynylcyclohexanol.
Because 2-ethynylcyclohexanol contains two contiguous stereocenters (typically synthesized as the trans-diastereomer), achieving high ee requires strict control over the transition state during synthesis. This guide covers the two most robust, field-proven strategies: Catalytic Asymmetric Ring Opening (ARO) of meso-cyclohexene oxide and Enzymatic Kinetic Resolution (EKR) of racemic 2-ethynylcyclohexanol.
Section 1: Asymmetric Ring Opening (ARO) of meso-Cyclohexene Oxide
The ARO of meso-epoxides using terminal alkynes is a powerful de novo approach to establishing both stereocenters simultaneously. However, researchers frequently encounter issues with competing background reactions that erode the final ee[1].
FAQ 1: Why is my ee plateauing around 60-70% when using chiral Schiff base/Lithium acetylide systems?
The Issue: You are observing good conversion but mediocre enantioselectivity, even with high catalyst loading. The Causality: Lithium acetylides are highly reactive and tend to form tight, unreactive tetrameric or hexameric aggregates in solution. If your chiral ligand (e.g., a Schiff base or Salen complex) fails to completely break these aggregates to form a well-defined, monomeric chiral reactive species, the free (uncoordinated) lithium acetylide will attack the epoxide. This uncatalyzed background reaction is purely racemic, severely diluting your overall ee[2]. The Solution:
-
Increase Ligand Steric Bulk: Switch to a ligand with bulkier ortho-substituents (e.g., tert-butyl or adamantyl groups) on the phenolate ring. This forces the formation of a rigid, highly ordered lithium-phenoxide cluster that blocks the racemic pathway[1].
-
Introduce a Lewis Acidic Additive: Transitioning from lithium acetylide to a dialkylzinc/alkyne system in the presence of a chiral amino alcohol or Schiff base significantly suppresses the background reaction. The zinc coordinates to the epoxide oxygen (activating it), while the chiral ligand coordinates the nucleophile, creating a highly organized bimetallic transition state[2].
FAQ 2: How does temperature control specifically affect ARO enantioselectivity?
The Issue: Scaling up the reaction causes a sudden drop in ee. The Causality: The energy difference ( ΔΔG‡ ) between the diastereomeric transition states leading to the (1S,2R) vs. (1R,2S) products is often narrow (typically 1.5–2.5 kcal/mol). At higher temperatures, the thermal energy overcomes this activation barrier difference, allowing the less favored transition state to proceed. Furthermore, exothermic scale-ups can cause localized heating, accelerating the uncatalyzed background reaction. The Solution: Maintain strict cryogenic conditions (-20°C to 0°C) during the nucleophile addition phase. Use a jacketed reactor rather than a round-bottom flask for scale-ups to ensure uniform heat dissipation.
Protocol A: Step-by-Step ARO using a Chiral Schiff Base/Zn System
Self-Validating System: This protocol utilizes in situ generation of zinc acetylide to minimize the racemic background reaction.
-
Ligand Preparation: In an oven-dried Schlenk flask under argon, dissolve 10 mol% of the chiral [ONO]-type Schiff base ligand in anhydrous toluene.
-
Alkyne Activation: Add 1.2 equivalents of terminal alkyne (e.g., trimethylsilylacetylene). Cool the mixture to 0°C.
-
Transmetalation (Causality Check): Slowly add 1.2 equivalents of dimethylzinc (1.0 M in heptane). Mechanistic Rationale: The slow addition prevents the buildup of uncoordinated zinc species. Methane gas evolution indicates the successful formation of the active chiral zinc-acetylide complex. Stir for 30 minutes.
-
Epoxide Addition: Cool the system to -20°C. Add 1.0 equivalent of meso-cyclohexene oxide dropwise over 15 minutes.
-
Reaction & Quench: Stir at -20°C for 24 hours. Quench with saturated aqueous NH4Cl . The biphasic quench immediately destroys the active catalyst, preventing any non-selective late-stage ring opening.
-
Deprotection: If TMS-acetylene was used, cleave the TMS group using TBAF in THF to yield the free 2-ethynylcyclohexanol.
Section 2: Enzymatic Kinetic Resolution (EKR) of Racemic 2-Ethynylcyclohexanol
For researchers who already have racemic trans-2-ethynylcyclohexanol, lipase-catalyzed transesterification is the most reliable method to achieve >99% ee[3].
FAQ 3: My CAL-B catalyzed transesterification is giving low E-values (enantiomeric ratio). How do I fix this?
The Issue: Both enantiomers are being acetylated, leading to poor separation and low ee for the unreacted alcohol. The Causality: The enantioselectivity of Candida antarctica Lipase B (CAL-B / Novozym 435) relies entirely on the structural integrity of its serine-histidine-aspartate catalytic triad and the surrounding hydrophobic binding pocket. If you are using polar solvents (like THF or Acetonitrile), the solvent strips the essential hydration layer (bound water) from the enzyme's surface. This denatures the active site, causing a loss of stereochemical recognition[4]. The Solution: Switch to a highly hydrophobic solvent with a high logP value, such as n-hexane (logP ~3.9) or diisopropyl ether (DIPE). These solvents preserve the enzyme's hydration shell, locking it in its active, highly enantioselective conformation.
FAQ 4: Why use vinyl acetate instead of ethyl acetate as the acyl donor?
The Issue: Reversibility in the transesterification process eroding the kinetic resolution. The Causality: If ethyl acetate is used, the byproduct is ethanol. Ethanol can act as a nucleophile and attack the newly formed chiral acetate, driving the reaction backward and scrambling the stereocenters. Vinyl acetate, however, produces vinyl alcohol as a byproduct, which instantly tautomerizes into acetaldehyde. Because acetaldehyde cannot act as an acyl acceptor and evaporates readily, the acylation becomes strictly irreversible, driving the E-value upward[3].
Protocol B: Step-by-Step Lipase-Catalyzed EKR using CAL-B
Self-Validating System: This protocol ensures irreversible acylation and easy chromatographic separation.
-
Substrate Preparation: Dissolve 10 mmol of racemic trans-2-ethynylcyclohexanol in 50 mL of anhydrous n-hexane.
-
Acyl Donor Addition: Add 30 mmol (3.0 equivalents) of vinyl acetate. Mechanistic Rationale: An excess of acyl donor drives the reaction kinetics forward, but using too much can alter the solvent's bulk logP.
-
Biocatalyst Introduction: Add 50 mg of Novozym 435 (immobilized CAL-B) per mmol of substrate.
-
Incubation: Place the reaction in an orbital shaker at 150 rpm and 30°C. Mechanistic Rationale: 30°C provides optimal kinetic energy for the enzymatic turnover without risking thermal denaturation of the lipase.
-
Monitoring: Monitor the reaction via Chiral GC or HPLC. Stop the reaction at exactly 50% conversion (typically 6-12 hours).
-
Workup: Filter the immobilized enzyme (which can be washed with hexane and reused). Concentrate the filtrate in vacuo.
-
Separation: Separate the highly enantioenriched unreacted (1S,2R)-alcohol from the (1R,2S)-acetate using silica gel flash chromatography (Hexane/EtOAc gradient).
Data Presentation: Optimization Metrics
Table 1: Effect of Catalyst and Additives on ARO Enantioselectivity
| Catalyst System | Additive / Conditions | Conversion (%) | ee (%) | Dominant Pathway |
|---|---|---|---|---|
| Lithium Acetylide | None (Background) | >95 | 0 (Racemic) | Uncatalyzed Aggregates |
| Chiral Schiff Base + Li-Acetylide | THF, 25°C | 85 | 45 | Mixed (Catalyzed + Background) |
| Chiral Schiff Base + Li-Acetylide | Toluene, -20°C | 78 | 67 | Catalyzed (Tight Ion Pair) |
| Chiral Schiff Base + Zn-Acetylide | Toluene, -20°C | 92 | 94 | Highly Ordered Bimetallic TS |
Table 2: Solvent logP Effects on CAL-B Enantiomeric Ratio (E-value) in EKR
| Solvent | logP Value | Hydration Shell Status | E-value (Enantioselectivity) |
|---|---|---|---|
| Acetonitrile | -0.33 | Stripped (Denatured) | < 5 |
| Tetrahydrofuran (THF) | 0.49 | Partially Stripped | 12 |
| Toluene | 2.73 | Maintained | 85 |
| n-Hexane | 3.90 | Intact (Optimal) | > 200 |
Mandatory Visualization: Workflows and Mechanisms
Decision matrix for selecting ARO vs. EKR strategies for 2-ethynylcyclohexanol synthesis.
Mechanistic pathway of CAL-B catalyzed kinetic resolution via irreversible transesterification.
References
-
Enantioselective Ring Opening of meso-Cyclohexene Epoxide with Phenyllithium Catalyzed by Chiral Schiff Base Ligands. Revista de la Sociedad Química de México.1
-
Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. MDPI Catalysts.2
-
Kinetic Resolution of Propargylic and Allylic Alcohols by Candida antarctica Lipase (Novozyme 435). ResearchGate / Tetrahedron Asymmetry.3
-
Syntheses of Enantiopure Aliphatic Secondary Alcohols and Acetates by Bioresolution with Lipase B from Candida antarctica. MDPI Molecules.4
Sources
Technical Support Center: Troubleshooting CuAAC for Hindered Hydroxy-Alkynes
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of trans-2-ethynylcyclohexanol. While CuAAC is generally robust, this specific substrate presents a "perfect storm" of kinetic and thermodynamic hurdles.
The low yield is rarely a reagent purity issue; rather, it is a mechanistic failure driven by steric hindrance (from the bulky cyclohexane ring) and competitive off-cycle coordination (from the adjacent secondary hydroxyl group). This guide provides a deep-dive into the causality of these failures and offers a self-validating framework to optimize your click chemistry workflows.
Mechanistic Divergence: Why Your Reaction is Stalling
Before altering your protocol, it is critical to understand the competing pathways in your reaction vessel. The diagram below illustrates how the structural features of trans-2-ethynylcyclohexanol divert the copper catalyst away from the productive cycle.
Mechanistic divergence in CuAAC of sterically hindered hydroxy-alkynes.
Diagnostic FAQs
Q1: Why is my click reaction with trans-2-ethynylcyclohexanol stalling at 10-20% yield? A1: The low yield is a synergistic failure caused by two structural features. First, the cyclohexane ring creates a bulky environment that sterically impedes the approach of the azide to the dinuclear copper-acetylide intermediate, drastically slowing down the reaction[1]. Second, the adjacent secondary hydroxyl group can chelate the Cu(I) catalyst. While hydroxyl groups in simple, unhindered propargyl alcohols can sometimes accelerate reactions via directing effects, in sterically hindered systems, they often form stable, off-cycle multimeric copper complexes. This sequesters the catalyst, halting the productive cycle[2].
Q2: How can I prevent the hydroxyl group from sequestering the copper catalyst? A2: You must use a strongly coordinating, accelerating ligand that outcompetes the hydroxyl group for the Cu(I) center. Standard ligands like TBTA are often insufficient for hindered substrates. Switching to highly efficient tris(triazolyl)methyl amine ligands like BTTAA or THPTA at a high ligand-to-copper ratio (e.g., 5:1) keeps the copper in the active catalytic cycle[3]. Additionally, adding a sacrificial Lewis acid like Zn(II) can help occupy the hydroxyl groups, liberating Cu(I) for the cycloaddition[4].
Q3: My reaction mixture turns green/blue after an hour, and product formation stops. What is happening? A3: The green/blue color indicates the oxidation of active Cu(I) to inactive Cu(II). Because the steric hindrance of the cyclohexane ring slows down the productive CuAAC kinetics, the catalyst spends more time in vulnerable intermediate states. This extended timeframe allows trace oxygen to oxidize the Cu(I) and deplete your sodium ascorbate reducing agent[4]. To fix this, thoroughly degas all solvents, perform the reaction under an inert atmosphere (N2 or Ar), and increase the sodium ascorbate loading.
Q4: Should I change the solvent system or temperature? A4: Yes. Running the reaction at room temperature is often insufficient to overcome the activation energy barrier imposed by the sterically hindered trans-1,2-disubstituted ring. Elevating the temperature to 45–60 °C significantly improves conversion[1]. Furthermore, incorporating 10–20% DMSO or DMF into your aqueous buffer system helps disrupt intramolecular hydrogen bonding and breaks up off-cycle copper aggregates, enhancing overall reagent solubility[5].
Quantitative Optimization Matrix
The following table summarizes the expected quantitative improvements when transitioning from standard CuAAC conditions to a protocol optimized for sterically hindered hydroxy-alkynes.
| Reaction Condition | Ligand System | Temperature | Additives | Expected Yield | Mechanistic Outcome |
| Standard CuAAC | TBTA (1 eq) | 25 °C | None | < 20% | Catalyst sequestered by -OH; slow kinetics lead to oxidation. |
| Optimized Ligand | BTTAA (5 eq) | 25 °C | None | 60-75% | BTTAA outcompetes -OH for Cu(I) coordination; protects from O2[3]. |
| Thermal Assist | BTTAA (5 eq) | 50 °C | None | 85-90% | Overcomes steric activation barrier of the cyclohexane ring[1]. |
| Solvation/Sacrificial | THPTA (5 eq) | 50 °C | 10% DMSO, Zn(II) | > 95% | DMSO disrupts H-bonds; Zn(II) acts as a sacrificial Lewis acid[4]. |
Self-Validating Experimental Protocol
To ensure trustworthiness in your workflow, you must never assume the substrate is the sole point of failure. This protocol utilizes a built-in validation step to confirm catalyst integrity before committing your valuable trans-2-ethynylcyclohexanol.
Phase 1: System Validation (The Propargyl Alcohol Control)
-
Set up a parallel control reaction replacing trans-2-ethynylcyclohexanol with an unhindered model alkyne (e.g., propargyl alcohol)[5].
-
Evaluate: If the control fails, your catalyst, ligand, or ascorbate is degraded. Prepare fresh stocks. If the control succeeds but your target reaction fails, the issue is substrate-specific (sterics/chelation), and you should proceed to Phase 2.
Phase 2: Optimized CuAAC for Hindered Hydroxy-Alkynes
Reagents required: trans-2-ethynylcyclohexanol (1.0 eq), Azide (1.2 eq), CuSO₄·5H₂O (0.1 eq), BTTAA or THPTA ligand (0.5 eq), Sodium Ascorbate (0.5 eq).
-
Solvent Degassing: Sparge a 4:1:1 mixture of t-BuOH/H₂O/DMSO with Argon for 15 minutes.
-
Causality: Removing dissolved oxygen prevents the premature oxidation of Cu(I) to Cu(II), which is highly likely given the slow kinetics of this hindered substrate[4].
-
-
Pre-complexation: In a small vial, mix CuSO₄·5H₂O and the BTTAA/THPTA ligand in degassed water. Incubate for 5 minutes at room temperature.
-
Causality: Pre-forming the Cu-ligand complex ensures the copper is fully coordinated by the accelerating ligand, preventing the hydroxyl group of the alkyne from sequestering bare copper ions upon addition[4].
-
-
Substrate Addition: Add the azide and trans-2-ethynylcyclohexanol to the main reaction vessel containing the degassed solvent.
-
Catalyst Injection: Transfer the pre-complexed Cu/Ligand solution to the main reaction vessel.
-
Initiation: Add a freshly prepared, degassed aqueous solution of sodium ascorbate dropwise. The solution should turn from blue to pale yellow/colorless, indicating the formation of active Cu(I).
-
Thermal Activation: Seal the vessel under Argon and heat to 50 °C for 12–24 hours.
-
Causality: The thermal energy overcomes the high steric activation barrier of the cyclohexane ring, forcing the cycloaddition step[1].
-
-
Quenching: Quench the reaction by exposing it to air and adding an excess of EDTA (relative to copper).
-
Causality: EDTA rapidly chelates the copper, stopping the reaction and preventing Cu-mediated oxidative degradation of the product during downstream workup and purification[6].
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Controlling the Kinetics of Self-Reproducing Micelles by Catalyst Compartmentalization in a Biphasic System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. jenabioscience.com [jenabioscience.com]
column chromatography purification techniques for Cyclohexanol, 2-ethynyl-, (1R,2R)-rel-
Technical Support Center: Purification of Cyclohexanol, 2-ethynyl-, (1R,2R)-rel-
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating Cyclohexanol, 2-ethynyl-, (1R,2R)-rel- (commonly referred to as racemic trans-2-ethynylcyclohexanol). This compound is a critical building block in complex polycyclic syntheses and prostaglandin analogue development[1].
Due to its volatility, lack of a UV chromophore, and the frequent presence of basic amine byproducts from its typical synthesis (epoxide ring-opening via lithium acetylide ethylenediamine complex), successful purification requires strict adherence to optimized chromatographic principles. This guide synthesizes field-proven protocols with the causality behind each experimental choice to ensure a self-validating workflow.
Workflow Visualization
Workflow for the isolation and chromatographic purification of (1R,2R)-rel-2-ethynylcyclohexanol.
Step-by-Step Methodology: Self-Validating Chromatographic Protocol
Every step in this protocol is designed to preemptively solve a downstream failure mode.
1. Pre-Column Preparation (The Acid Wash)
-
Action: Dilute the crude reaction mixture with diethyl ether or ethyl acetate. Wash the organic layer sequentially with 10% aqueous HCl, water, saturated NaHCO₃, and brine[1]. Dry over anhydrous Na₂SO₄.
-
Causality: The synthesis typically utilizes a lithium acetylide ethylenediamine complex. If residual ethylenediamine is loaded onto a silica gel column, it strongly hydrogen-bonds with the acidic silanol groups of the stationary phase. This neutralizes the silica and causes severe peak tailing, streaking, and co-elution of impurities. The 10% HCl wash protonates the diamine, partitioning it entirely into the aqueous phase before chromatography begins[1].
2. Sample Loading (Dry Loading Technique)
-
Action: Dissolve the crude organic residue in a minimal amount of dichloromethane (DCM). Add dry silica gel (approximately 3× the mass of the crude) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Causality: Residual high-boiling polar aprotic solvents (like HMPA or DMSO, often used in the epoxide-opening reaction) can act as a strong, localized eluent, dragging impurities down the column and ruining the separation band. Dry loading evaporates residual DCM and disperses the sample evenly, ensuring a perfectly flat loading band and mitigating the effects of trace reaction solvents.
3. Column Packing and Elution
-
Action: Slurry-pack a column with Silica Gel 60 (230–400 mesh) using 100% hexanes. Load the dry silica-sample mixture. Elute isocratically with 5% to 10% Ethyl Acetate in Hexanes (or Petroleum Ether)[2].
-
Causality: The trans-isomer features an equatorial hydroxyl group and an equatorial ethynyl group, giving it a specific, moderate dipole moment. A low-polarity solvent system (5–10% EtOAc) provides the optimal linear velocity and retention factor (R_f ~0.25) to separate it from the less polar unreacted cyclohexene oxide and any trace cis-diastereomers[2].
4. Fraction Analysis
-
Action: Spot fractions on a silica TLC plate. Dip the plate in Potassium Permanganate (KMnO₄) stain and gently heat with a heat gun.
-
Causality: (1R,2R)-rel-2-ethynylcyclohexanol lacks a conjugated π-system, rendering standard UV detection (254 nm) useless. The KMnO₄ rapidly oxidizes the terminal alkyne and the secondary alcohol, reducing Mn(VII) to Mn(IV) to produce bright yellow spots against a vibrant purple background.
Quantitative Data Summary
| Parameter | Optimal Specification | Mechanistic Rationale |
| Stationary Phase | Silica Gel 60 (230–400 mesh) | Provides the high theoretical plate count required to resolve closely eluting diastereomers and unreacted epoxides. |
| Solvent System | 5–10% EtOAc in Hexanes | Balances elution velocity with the moderate dipole moment of the equatorial hydroxyl/ethynyl groups[2]. |
| Loading Ratio | 1:30 to 1:50 (Sample:Silica w/w) | Prevents mass overloading, which causes band broadening and co-elution with the solvent front. |
| Detection Method | KMnO₄ or PMA Stain | Mandatory due to the absence of a conjugated π-system; oxidizes the alkyne/alcohol for visual detection. |
| Evaporation Temp | ≤ 25 °C Water Bath | Prevents sublimation/co-evaporation of the low molecular weight (124.18 g/mol ) product under vacuum[3]. |
Troubleshooting Guide
Q: My product is co-eluting with a non-polar impurity at the solvent front. How do I fix this? A: This impurity is likely unreacted cyclohexene oxide. Causality: Your solvent system is too polar, compressing the lower R_f range and causing both compounds to travel with the solvent front. Solution: Flush the column with 100% hexanes for 2 column volumes before initiating a shallow step gradient (e.g., 2% EtOAc for 3 column volumes, then transition to 5% EtOAc).
Q: I see severe streaking of the product band across multiple fractions, and the isolated yield is low. What went wrong? A: You likely skipped the acidic aqueous wash during the workup. Causality: Basic amines (e.g., ethylenediamine) from the alkyne source are neutralizing the silica gel and dragging the polar alcohol down the column unpredictably. Solution: Always wash the crude extract with 10% HCl[1]. If streaking persists despite the wash, ensure your crude-to-silica loading ratio is at least 1:30 to prevent simple mass overloading.
Q: The TLC spots fade quickly after staining with KMnO₄, making it hard to calculate my combined fractions. Is there an alternative visualization method? A: Yes. Causality: KMnO₄ spots can over-oxidize and turn brown or indistinguishable from the background if overheated. Solution: Use Phosphomolybdic Acid (PMA) stain. PMA will stain the alkyne/alcohol as dark green/blue spots on a pale yellow background upon heating. These spots are permanent, allowing for easier archiving and analysis of your TLC plates.
Frequently Asked Questions (FAQs)
Q: Can I use a UV detector on my automated flash chromatography system (e.g., ISCO, Biotage) for this compound? A: No. Because the molecule lacks a UV chromophore, you must use an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector. If your system only has UV capabilities, you must manually collect fractions by volume and spot them on TLC plates for chemical staining.
Q: Is the (1R,2R)-rel- isomer stable to concentration under vacuum? A: Yes, but exercise extreme caution. It is a relatively low molecular weight alcohol (MW 124.18 g/mol )[3]. Causality: High vacuum (<1 mbar) combined with a warm water bath (>30 °C) during rotary evaporation will cause the product to sublime or co-evaporate with the solvent. Keep the bath at 20–25 °C and use a moderate vacuum (e.g., 50–100 mbar) when removing hexanes and ethyl acetate.
Sources
Technical Support Center: Preventing Alkyne Homocoupling in 2-Ethynylcyclohexanol Cross-Coupling
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot one of the most persistent issues in Sonogashira cross-coupling: alkyne homocoupling (Glaser-Hay coupling) .
When working with 2-ethynylcyclohexanol , the combination of a terminal alkyne and an adjacent coordinating hydroxyl group creates a perfect storm for off-target dimerization. This guide breaks down the mechanistic causality behind this side reaction and provides self-validating, field-proven protocols to ensure your catalytic cycles favor the desired cross-coupled product.
Mechanistic Insight: The Causality of Homocoupling
To solve homocoupling, we must first understand the competing kinetics in the reaction flask. The traditional Sonogashira reaction relies on a dual palladium/copper catalytic system. While the palladium cycle drives the desired cross-coupling, the copper(I) co-catalyst readily forms a copper acetylide intermediate with 2-ethynylcyclohexanol[1].
If even trace amounts of oxygen are present, this copper acetylide undergoes rapid oxidative dimerization (Glaser coupling) to form a 1,3-diyne[2]. Furthermore, because homocoupling is a bimolecular reaction with respect to the alkyne, any local spike in 2-ethynylcyclohexanol concentration will exponentially accelerate diyne formation over the unimolecular cross-coupling pathway.
Caption: Competing Pd-catalyzed cross-coupling and Cu-catalyzed oxidative homocoupling pathways.
Troubleshooting Guide & FAQs
Q1: I am rigorously degassing my solvents with argon, but I am still seeing 15-20% of the 1,3-diyne byproduct. Why is oxygen exclusion not enough? A1: While oxygen is the primary terminal oxidant for Glaser coupling, Cu(I) itself can promote homocoupling through disproportionation or by reacting with trace oxidants in the reaction mixture (such as unreacted aryl halides acting as oxidants under certain conditions)[1]. The most effective strategy to eliminate this is to switch to a copper-free Sonogashira protocol [3]. By removing the copper co-catalyst entirely, you eliminate the copper acetylide intermediate, effectively shutting down the primary homocoupling pathway.
Q2: When I switch to a copper-free system, my overall yield drops significantly. How do I restore reactivity for 2-ethynylcyclohexanol? A2: In a traditional setup, copper's role is to facilitate the deprotonation of the alkyne. Without copper, the terminal alkyne must interact directly with the palladium center. The steric bulk of the cyclohexane ring in 2-ethynylcyclohexanol makes this direct palladation kinetically sluggish. To compensate, you must use electron-rich, bulky phosphine ligands (e.g., XPhos or RuPhos) paired with a palladium source like Pd(OAc)₂[3]. These ligands increase the electron density on the Pd center, accelerating the oxidative addition and facilitating the direct transmetalation of the alkyne.
Q3: Does the hydroxyl (-OH) group on 2-ethynylcyclohexanol interfere with the coupling? A3: Yes. The adjacent hydroxyl group can coordinate with the metal centers (both Pd and Cu). This coordination can artificially increase the local concentration of the alkyne at the metal center, exacerbating homocoupling if the subsequent reductive elimination is slow. Using an inorganic base like Cs₂CO₃ instead of coordinating amine bases (like Et₃N) helps mitigate unwanted metal-coordination complexes and drives the reaction forward cleanly.
Q4: I am scaling up the reaction from 100 mg to 5 grams, and homocoupling has suddenly become the major product. What changed? A4: This is a classic kinetic issue. Homocoupling is a bimolecular reaction (rate ∝ [alkyne]²), whereas cross-coupling is unimolecular with respect to the alkyne. During scale-up, manual bolus addition of 2-ethynylcyclohexanol creates massive localized concentration spikes in the flask. To fix this, you must use a syringe pump to add the alkyne slowly over several hours[1]. This keeps the steady-state concentration of the alkyne near zero, completely suppressing the bimolecular dimerization kinetics.
Troubleshooting Workflow & Optimization Matrix
Caption: Step-by-step troubleshooting workflow to eliminate alkyne homocoupling.
Quantitative Data Summary: Impact of Reaction Conditions
The following table synthesizes the expected outcomes when optimizing the coupling of 2-ethynylcyclohexanol with an aryl bromide based on established kinetic principles:
| Reaction Condition | Catalyst System | Alkyne Addition Method | Avg. Homocoupling (%) | Cross-Coupling Yield (%) |
| Traditional (Aerobic) | Pd(PPh₃)₄ / CuI | Bolus (All at once) | 30 - 45% | 40 - 55% |
| Degassed (Argon) | Pd(PPh₃)₄ / CuI | Bolus (All at once) | 10 - 20% | 65 - 75% |
| Copper-Free | Pd(OAc)₂ / XPhos | Bolus (All at once) | 5 - 10% | 80 - 85% |
| Cu-Free + Syringe Pump | Pd(OAc)₂ / XPhos | Slow Addition (2-4 hrs) | < 2% | > 92% |
Validated Experimental Protocol: Copper-Free Syringe Pump Addition
This self-validating protocol is engineered to completely suppress Glaser coupling while maximizing the conversion of 2-ethynylcyclohexanol.
Materials Required:
-
Aryl halide (1.0 equiv)
-
2-Ethynylcyclohexanol (1.2 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
XPhos (4-10 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous, degassed Toluene or DMF
Step-by-Step Methodology:
-
Rigorous Deoxygenation (The Foundation):
-
Transfer the reaction solvent (e.g., Toluene) to a Schlenk flask.
-
Perform three consecutive freeze-pump-thaw cycles. Self-Validation Check: The absence of gas bubbles during the final thaw confirms complete deoxygenation.
-
-
Catalyst & Base Loading (Copper-Free Setup):
-
In a glovebox or under a strict argon stream, add the aryl halide (1.0 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and finely powdered anhydrous Cs₂CO₃ (2.0 equiv) to a flame-dried Schlenk flask[3].
-
Add 80% of the total volume of the degassed solvent. Stir at room temperature for 15 minutes. Self-Validation Check: The solution should transition from a yellowish suspension to a deeper red/orange hue, indicating the formation of the active Pd(0)-XPhos complex.
-
-
Syringe Pump Preparation (Kinetic Control):
-
Dissolve 2-ethynylcyclohexanol (1.2 equiv) in the remaining 20% of the degassed solvent.
-
Load this solution into a gas-tight syringe and mount it onto a programmable syringe pump.
-
-
Reaction Execution:
-
Heat the main reaction flask to the optimized temperature (typically 65–80 °C for aryl bromides).
-
Begin the slow addition of the 2-ethynylcyclohexanol solution via the syringe pump, setting the rate to deliver the total volume evenly over 3 to 4 hours [1].
-
Causality Note: This slow addition ensures the alkyne is consumed by the Pd catalytic cycle as soon as it enters the flask, preventing the buildup required for bimolecular homocoupling.
-
-
Monitoring and Work-up:
-
Once the addition is complete, stir for an additional 1 hour. Monitor via TLC or LC-MS.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts.
-
Concentrate and purify via silica gel column chromatography. The 1,3-diyne byproduct (if any) will elute significantly faster than the highly polar, hydroxyl-containing cross-coupled product.
-
References
-
MDPI. "Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids". Molecules. Available at: [Link]
-
RSC Advances. "Copper-free Sonogashira cross-coupling reactions: an overview". RSC Publishing. Available at: [Link]
Sources
Technical Support Center: Resolving NMR Signal Overlap in (1R,2R)-rel-2-ethynylcyclohexanol
Introduction
Welcome to the Advanced NMR Troubleshooting Guide. The (1R,2R)-rel-2-ethynylcyclohexanol system (a trans-1,2-disubstituted cyclohexane) presents a classic analytical bottleneck: the dense clustering of the aliphatic cyclohexane ring protons (C3–C6), the C2 methine proton, and the terminal ethynyl proton within the narrow 1.0–2.5 ppm window. This overlap obscures the critical scalar coupling (J-coupling) data required to confirm the diequatorial stereochemistry.
Designed for drug development professionals and structural chemists, this guide provides field-proven, self-validating methodologies to resolve these signals using advanced NMR techniques.
Strategic Resolution Workflow
Decision workflow for resolving NMR signal overlap in complex small molecules.
Module 1: Aromatic Solvent-Induced Shifts (ASIS)
The Causality (Why it works): When acquiring spectra in CDCl3, the non-polar nature of the solvent provides minimal dispersion for the aliphatic protons. By switching to Benzene-d6 (C6D6), we leverage the Aromatic Solvent-Induced Shift (ASIS) effect[1]. Benzene molecules form transient, non-covalent collision complexes with the polar hydroxyl and ethynyl groups of the analyte. The magnetic anisotropy of the benzene ring creates a differential shielding environment across the cyclohexane chair, selectively shifting protons based on their spatial proximity to the polar functional groups[2].
Quantitative Data Summary:
| Proton Environment | Typical δ in CDCl3 (ppm) | Typical δ in C6D6 (ppm) | Expected ASIS Effect (Δδ)* |
|---|---|---|---|
| C1-H (Carbinol, ax) | 3.40 – 3.60 | 3.10 – 3.30 | Negative (Upfield) |
| C2-H (ax) | 2.20 – 2.40 | 2.00 – 2.20 | Negative (Upfield) |
| C≡C-H (Ethynyl) | 2.10 – 2.15 | 1.70 – 1.90 | Strongly Negative |
| C3–C6 Ring Protons | 1.20 – 2.00 | 1.00 – 1.80 | Variable (Dispersive) |
*Δδ = δ(C6D6) - δ(CDCl3)
Self-Validating Protocol: ASIS Titration
-
Baseline Acquisition : Prepare a 50 mM solution of (1R,2R)-rel-2-ethynylcyclohexanol in 0.6 mL CDCl3. Acquire a standard 1D ¹H NMR spectrum (minimum 16 scans, 64k data points).
-
Solvent Exchange : Evaporate the CDCl3 under a gentle stream of nitrogen until the sample is completely dry.
-
ASIS Acquisition : Redissolve the sample in 0.6 mL C6D6. Acquire a second 1D ¹H NMR spectrum under identical acquisition parameters.
-
Validation Check : Overlay the two spectra. If the ethynyl proton signal (initially ~2.1 ppm) shifts upfield past the C2-H multiplet, the overlap is successfully resolved. You can now directly extract the C2-H coupling constants.
Module 2: Pure Shift NMR (PSYCHE)
The Causality (Why it works): If solvent effects are insufficient to separate the ring protons, homonuclear decoupling is required. Pure shift NMR techniques, such as PSYCHE (Pure Shift Yielded by CHirp Excitation), collapse complex J-coupled multiplets into single lines (singlets)[3]. This drastically simplifies the spectrum, effectively removing the line-broadening caused by scalar couplings between the ring protons, thereby revealing the true chemical shifts of hidden species[4].
Self-Validating Protocol: PSYCHE Setup
-
Pulse Calibration : Determine the precise 90° pulse width for the sample to ensure optimal excitation.
-
Sequence Selection : Load the psyche pulse sequence from your spectrometer's library.
-
Parameter Optimization :
-
Set the sweep width (sw) to cover only the aliphatic region (e.g., 0–5 ppm) to maximize digital resolution.
-
Set the chunking parameter (typically 15–20 ms) to balance resolution and sensitivity.
-
-
Validation Check : Run the experiment and process the data. All signals should appear as sharp singlets. If artifacts (sidebands) appear or sensitivity is abnormally low, adjust the gradient strengths or apply a convection-compensated sequence[4].
Module 3: 2D Heteronuclear Resolution (HSQC)
The Causality (Why it works): When 1D pure shift lacks sensitivity, heteronuclear correlation (¹H-¹³C HSQC) disperses the overlapping proton signals into the orthogonal, highly resolved ¹³C dimension. Because the C2 carbon (sp³) and the ethynyl carbon (sp) have vastly different chemical shifts, their attached protons are easily distinguished even if they perfectly overlap in the ¹H dimension.
Self-Validating Protocol: High-Resolution HSQC
-
Preparation : Ensure sample concentration is ≥ 50 mM for adequate ¹³C sensitivity.
-
Parameter Tuning : Set the ¹³C spectral width to 10–90 ppm (omitting the empty aromatic/carbonyl regions to increase resolution per point in the indirect dimension).
-
Acquisition : Acquire with at least 256 increments in the indirect (t1) dimension.
-
Validation Check : Process with zero-filling and linear prediction in F1. The ethynyl C-H cross-peak must appear at ~68–75 ppm (¹³C), while the C2-H cross-peak will appear at ~35–45 ppm (¹³C).
Troubleshooting FAQs
Q: How can I definitively confirm the (1R,2R)-rel (trans) stereochemistry from the resolved spectrum? A: Once the C1 carbinol proton (~3.5 ppm) is resolved, analyze its splitting pattern. In a trans-1,2-disubstituted cyclohexane chair, both the hydroxyl and ethynyl groups will occupy equatorial positions, forcing the C1 and C2 protons into axial positions. The C1-H will exhibit a large axial-axial coupling constant (J > 9 Hz) with the C2-H, and additional large couplings with the axial C6-H. If the J value is small (~3-5 Hz), it indicates an equatorial-axial relationship, suggesting the cis isomer instead.
Q: The ethynyl proton and the C2 methine proton are perfectly overlapped at 2.15 ppm in CDCl3. Which technique is the fastest way to differentiate them? A: The fastest method is a ¹H-¹³C HSQC experiment. The ethynyl proton is attached to an sp-hybridized carbon (typically resonating at 68–75 ppm in ¹³C NMR), whereas the C2 methine proton is attached to an sp³-hybridized carbon (resonating at 35–45 ppm). This massive difference in the ¹³C dimension will instantly separate the two signals without needing to change solvents.
Q: Why does my pure shift (PSYCHE) spectrum show significant signal loss compared to the standard ¹H NMR? A: Pure shift experiments inherently suffer from lower sensitivity due to the slice-selective gradient elements and chunking acquisition methods[3]. Additionally, thermal convection in mobile solvents can cause phase distortions and further signal loss. To mitigate this, ensure the sample temperature is perfectly equilibrated, reduce the gas flow rate, or use a convection-compensated pure shift pulse sequence[4].
Sources
Technical Support Center: Chiral HPLC Method Development for 2-Ethynylcyclohexanol
Welcome to the Technical Support Center for chiral chromatographic method development. Analyzing small, volatile aliphatic molecules like 2-ethynylcyclohexanol presents unique analytical bottlenecks. The molecule possesses two chiral centers (C1 and C2), meaning it exists as four distinct stereoisomers (two diastereomeric pairs)[1]. Furthermore, it lacks a conjugated π -system, rendering standard UV detection highly unreliable.
This guide provides drug development professionals and analytical chemists with field-proven, self-validating protocols and troubleshooting matrices to achieve baseline enantiomeric resolution ( Rs≥1.5 ).
Core Challenges & Strategic Workflow
The Causality of the Analytical Bottleneck
Direct HPLC analysis of 2-ethynylcyclohexanol fails due to two fundamental chemical properties:
-
Optical Invisibility: The alkyne and hydroxyl groups are weak chromophores, absorbing only in the deep UV range (200–210 nm). At these wavelengths, mobile phase impurities and dissolved oxygen cause severe baseline drift, masking trace enantiomeric impurities.
-
Poor Chiral Recognition: Polysaccharide-based Chiral Stationary Phases (CSPs) rely on a combination of hydrogen bonding, dipole-dipole interactions, and π−π stacking to form transient diastereomeric complexes[2]. Without an aromatic ring, 2-ethynylcyclohexanol cannot engage in π−π stacking, leading to poor separation factors ( α ) and co-elution.
The Solution: Pre-Column Derivatization
To solve both issues simultaneously, the alcohol must be derivatized into an aromatic ester (e.g., benzoate or picolinate). This introduces a strong UV chromophore (detectable at 254 nm) and provides the necessary aromatic bulk to engage the chiral cavities of the CSP[3].
Workflow for chiral HPLC analysis of 2-ethynylcyclohexanol via pre-column derivatization.
Validated Experimental Protocols
Every protocol below is designed as a self-validating system . You must run the built-in control steps to ensure the integrity of your data before analyzing unknown enantioenriched samples.
Protocol A: Pre-Column Benzoylation
Objective: Convert 2-ethynylcyclohexanol into its UV-active benzoate ester.
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mg of the 2-ethynylcyclohexanol sample in 1.0 mL of anhydrous dichloromethane (DCM) in a dry 5 mL vial.
-
Catalysis & Base: Add 2.0 equivalents of anhydrous pyridine (acid scavenger) and 0.1 equivalents of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.
-
Derivatization: Cool the vial to 0 °C. Dropwise, add 1.5 equivalents of benzoyl chloride.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor completion via TLC (Hexane/EtOAc 8:2).
-
Quenching: Add 1.0 mL of saturated aqueous NaHCO3 to quench unreacted benzoyl chloride. Extract the organic layer, wash with brine, dry over anhydrous MgSO4 , and evaporate the DCM under a gentle nitrogen stream.
-
Reconstitution: Dissolve the resulting residue in 1.0 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v). Filter through a 0.22 µm PTFE syringe filter.
Self-Validation Checkpoint: Perform a "Reagent Blank" preparation (execute steps 1-6 without adding the alcohol). Inject this blank into the HPLC to map out peaks from residual pyridine, DMAP, or benzoic acid. These must not co-elute with your target analyte.
Protocol B: Chiral Normal-Phase HPLC Analysis
Objective: Resolve the derivatized enantiomers using a polysaccharide CSP.
Step-by-Step Methodology:
-
Column Selection: Install a Chiralcel OD-H or Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm)[2].
-
Mobile Phase: Prepare an isocratic mixture of Hexane / Isopropanol (98:2 v/v). Degas thoroughly.
-
Parameters: Set flow rate to 1.0 mL/min, column oven temperature to 25 °C, and UV detector to 254 nm.
-
Equilibration: Flush the column with the mobile phase for at least 45 minutes until the baseline is perfectly stable.
-
Injection: Inject 5 µL of the derivatized racemic standard.
Self-Validation Checkpoint: Calculate the resolution ( Rs ) between the two enantiomer peaks. Proceed to analyze enantioenriched samples only if Rs≥1.5 . If Rs<1.5 , refer to the Troubleshooting Guide.
Troubleshooting Guide
Q: I derivatized my sample, but the enantiomers are co-eluting ( Rs<1.0 ) on my Chiralcel OD-H column. How do I improve resolution? A: Causality: Co-elution means the transient diastereomeric complexes formed between your enantiomers and the CSP do not have a sufficient energy difference. Solution: First, decrease the polarity of your mobile phase. Drop the Isopropanol (IPA) modifier from 2% down to 1% or 0.5%. If resolution remains poor, the benzoate group may not be providing enough interaction points. Switch your derivatizing agent to picolinoyl chloride (forming a 2-pyridylcarboxylate). The additional nitrogen atom in the picolinate ring acts as a strong hydrogen-bond acceptor, significantly enhancing chiral recognition on cellulose-based CSPs[3].
Q: Why am I seeing four distinct peaks instead of two in my racemate chromatogram? A: Causality: 2-ethynylcyclohexanol contains two chiral centers (C1 and C2). Therefore, the "racemate" is actually a mixture of four stereoisomers: a pair of cis enantiomers (1R,2S and 1S,2R) and a pair of trans enantiomers (1R,2R and 1S,2S)[1]. A high-efficiency chiral column will resolve all four. Solution: If your goal is to analyze only one specific relative stereochemistry (e.g., the trans pair), you must pre-purify your starting material using achiral silica gel chromatography to separate the cis and trans diastereomers before performing the chiral HPLC analysis.
Q: My analyte peaks are showing severe tailing (Asymmetry factor > 1.8). What is causing this? A: Causality: Peak tailing in normal-phase chiral HPLC is often caused by non-specific, high-energy hydrogen bonding between the analyte and unendcapped silanol groups on the silica support of the CSP. Solution: Add a volatile organic modifier to the mobile phase. Supplementing your Hexane/IPA mixture with 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) will competitively bind to the active silanol sites, sharpening the peaks[2].
Frequently Asked Questions (FAQs)
Q: Can I use Gas Chromatography (GC) instead of HPLC for this molecule? A: Yes. Because 2-ethynylcyclohexanol is relatively volatile and lacks a strong chromophore, chiral GC using a derivatized cyclodextrin stationary phase is an excellent alternative that often bypasses the need for sample derivatization[4]. However, if you are scaling up to preparative chromatography or integrating with LC-MS workflows, derivatization-based HPLC remains the gold standard.
Q: How exactly does the polysaccharide CSP distinguish between the two enantiomers of my derivatized alcohol? A: The separation is governed by a "three-point interaction" model within the chiral helical grooves of the polymer. As shown in the diagram below, the CSP utilizes its carbamate linkages to donate/accept hydrogen bonds, its aromatic rings for π−π stacking, and its physical cavity for steric inclusion[2]. One enantiomer will achieve a lower-energy (more stable) 3D fit than the other, causing it to be retained longer on the column.
Key intermolecular interactions between derivatized 2-ethynylcyclohexanol and polysaccharide CSPs.
Quantitative Data Summary
The table below summarizes the expected chromatographic parameters when comparing different derivatization strategies for acetylenic aliphatic alcohols on standard polysaccharide CSPs.
| Derivatization Strategy | UV Max ( λ ) | Recommended CSP | Typical Mobile Phase (Hexane:IPA) | Expected Resolution ( Rs ) | Limit of Detection (LOD) |
| None (Underivatized) | 210 nm | Chiralcel OD-H | 95:5 | < 1.0 (Co-elution) | ~500 µg/mL |
| Acetate Ester | 210 nm | Chiralpak AD-H | 98:2 | 1.0 - 1.2 | ~250 µg/mL |
| Benzoate Ester | 254 nm | Chiralcel OD-H | 98:2 | 1.5 - 2.5 | < 5 µg/mL |
| Picolinate Ester | 260 nm | Chiralcel OD-H | 90:10 | > 2.5 | < 5 µg/mL |
| FMOC Carbamate | 265 nm (Fluoro) | Chiralpak IA | 95:5 | 1.5 - 2.0 | < 0.1 µg/mL[5] |
References
-
Stereochemical Study of a Transannular Michael Reaction Cascade ACS Publications[Link]
-
Derivatization of Secondary Aliphatic Alcohols to Picolinates – A New Option for HPLC Analysis with Chiral Stationary Phase Heterocycles / Clockss[Link]
-
HPLC separation of enantiomers using chiral stationary phases Česká a slovenská farmacie[Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations MDPI[Link]
-
Determination of Trace C1−C4 Aliphatic Alcohols in Aqueous Samples by 9-Fluorenylmethyl Chloroformate Derivatization and Reversed-Phase High-Performance Liquid Chromatography ACS Publications[Link]
Sources
Stereochemical Divergence in Alkyne-Alcohol Reactivity: A Comparative Guide to cis- and trans-2-Ethynylcyclohexanol
As drug development and complex molecule synthesis increasingly rely on stereocontrolled pathways, understanding the divergent reactivity of diastereomers becomes critical. For researchers working with bifunctional building blocks, 2-ethynylcyclohexanol presents a classic stereochemical puzzle. The spatial relationship between the hydroxyl (-OH) nucleophile and the ethynyl (-C≡CH) electrophile dictates entirely different synthetic trajectories for the cis and trans isomers.
This guide provides an in-depth, objective comparison of the reactivity profiles of cis- and trans-2-ethynylcyclohexanol. By examining the conformational causality behind their behavior, we outline optimal experimental workflows and strategic workarounds for intramolecular cyclization.
Mechanistic Causality & Stereochemical Dynamics
The fundamental difference in reactivity between the cis and trans isomers of 2-ethynylcyclohexanol is governed by cyclohexane conformational dynamics and the geometric requirements for intramolecular orbital overlap.
The Cis-Isomer: Proximity-Driven Cyclization
In cis-2-ethynylcyclohexanol, the molecule can readily adopt an axial-equatorial (a,e) chair conformation. This geometry places the hydroxyl group and the alkyne in close spatial proximity. When activated by a carbophilic transition metal (such as Au or Ru) or a strong base, the oxygen lone pairs are perfectly aligned to attack the π -system of the alkyne. This trajectory seamlessly facilitates 5-exo-dig or 6-endo-dig cyclizations, rapidly yielding fused bicyclic systems like hexahydrobenzofurans.
The Trans-Isomer: The Anti-Periplanar Dead-End
Conversely, trans-2-ethynylcyclohexanol exists predominantly in the highly stable diequatorial (e,e) conformation, which points the reactive centers away from each other. For direct intramolecular attack to occur, the ring would need to flip to the diaxial (a,a) conformation. However, in the (a,a) state, the -OH and -C≡CH groups are anti-periplanar (separated by a 180° dihedral angle) [1]. They are physically located on opposite faces of the cyclohexane ring, making direct cyclization geometrically impossible without severe ring distortion. Consequently, the trans isomer typically defaults to intermolecular side reactions unless chemically modified.
Conformational causality dictating divergent reactivity pathways for cis and trans isomers.
Comparative Performance Data
To objectively evaluate the synthetic utility of both isomers, the following table summarizes their quantitative and qualitative reactivity metrics under standard cyclization conditions.
| Parameter | cis-2-Ethynylcyclohexanol | trans-2-Ethynylcyclohexanol |
| Ground State Conformation | Axial-Equatorial (a,e) | Diequatorial (e,e) |
| Reactive Center Distance | Proximal (< 3.0 Å) | Distal (> 4.0 Å) |
| Direct Intramolecular Cyclization | Highly Favorable (Rapid) | Unfavorable (Fails or low yield) |
| Primary Reaction Pathway | Intramolecular Hydroalkoxylation | Intermolecular Addition / Polymerization |
| Typical Target Scaffold | Hexahydrobenzofurans | Hexahydrobenzopyrans (via tethering) |
| Required Activation Strategy | Mild π -Lewis Acid (Au, Ru, Ag) | Acetal Tethering + Strong Lewis Acid (TiCl₄) |
Strategic Workarounds: The Acetal Tethering Approach
Because the trans isomer resists direct cyclization, synthetic chemists must employ a "tether extension" strategy. As demonstrated in the landmark study by [2], reacting the trans-hydroxyl group with ethyl vinyl ether converts it into an acetal.
This modification extends the nucleophilic arm. When treated with a strong Lewis acid like Titanium Tetrachloride (TiCl₄), the acetal cleaves to form a highly reactive methoxycarbonyloxonium ion. This extended cationic intermediate is flexible enough to bridge the spatial gap, reaching the alkyne to undergo a cyclization that yields functionalized 4-chloro-hexahydro-2H-1-benzopyrans.
Workflow for the Lewis acid-promoted cyclization of trans-2-ethynylcyclohexanol acetals.
Self-Validating Experimental Protocols
The following methodologies provide self-validating, step-by-step instructions for harnessing the distinct reactivity of each isomer.
Protocol A: Direct Hydroalkoxylation of cis-2-Ethynylcyclohexanol
Objective: Synthesize hexahydrobenzofuran derivatives via transition-metal catalysis. Causality: The (a,e) conformation allows mild π -activation of the alkyne to trigger immediate nucleophilic attack by the proximal hydroxyl group.
-
Preparation: In an oven-dried Schlenk flask under argon, dissolve cis-2-ethynylcyclohexanol (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).
-
Catalyst Addition: Add a catalytic amount of a Gold(I) complex (e.g., Ph₃PAuCl, 2 mol%) and Silver Triflate (AgOTf, 2 mol%) to generate the active cationic gold species in situ.
-
Reaction Execution: Stir the mixture at room temperature. The reaction is typically highly exothermic and rapid due to the ideal stereochemical alignment.
-
Self-Validation (QC): Monitor via TLC (Hexanes/EtOAc). The complete disappearance of the starting material spot and the emergence of a less polar spot (the cyclized enol ether/benzofuran) within 30–60 minutes confirms successful trajectory alignment.
-
Workup: Filter the mixture through a short pad of basic alumina to remove metal catalysts, concentrate under reduced pressure, and purify via flash chromatography.
Protocol B: Lewis Acid-Promoted Acetal Cyclization of trans-2-Ethynylcyclohexanol
Objective: Synthesize 4-chloro-hexahydro-2H-1-benzopyrans via tether extension [2]. Causality: The acetal tether overcomes the anti-periplanar restriction of the trans isomer, while TiCl₄ provides both the Lewis acidity to generate the oxonium ion and the chloride nucleophile to trap the resulting vinyl cation.
-
Acetal Formation: React trans-2-ethynylcyclohexanol (1.0 mmol) with ethyl vinyl ether (1.5 mmol) in the presence of a catalytic amount of pyridinium p-toluenesulfonate (PPTS) in DCM. Stir until complete conversion is observed via GC-MS.
-
Preparation for Cyclization: Isolate the resulting diastereomeric acetal mixture and redissolve in anhydrous DCM (15 mL) under a strict argon atmosphere.
-
Thermal Control: Cool the reaction vessel to exactly -63 °C using a chloroform/liquid nitrogen bath. Crucial Step: Higher temperatures lead to intermolecular polymerization rather than controlled cyclization.
-
Lewis Acid Addition: Dropwise, add a solution of TiCl₄ (1.1 mmol) in DCM. The solution will immediately darken as the oxonium ion forms.
-
Self-Validation (QC): Maintain at -63 °C for 2 hours. Quench a 0.1 mL aliquot in saturated NaHCO₃ and analyze via GC-MS. The target mass should reflect the addition of a chloride atom to the cyclized framework (M+ + 35.5).
-
Quench and Isolation: Quench the bulk reaction with cold saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and purify via flash column chromatography to isolate the chlorinated benzopyran.
References
-
Alajarín, M., et al. (2013). "Acid-Promoted Cycloisomerizations of Phenylallenes Bearing Acetalic Functions at ortho Position: a Stereocontrolled Entry to Indeno-Fused Dioxepanes, Dioxocanes and Thioanalogues." European Journal of Organic Chemistry.[Link]
-
Melany, M. L., Lock, G. A., & Thompson, D. W. (1985). "4-Chlorooctahydro-2H-1-benzopyrans and 4-chloro-4a,5,6,7,8,8a-hexahydro-2H-1-benzopyrans via the Lewis acid promoted cyclization of acetals derived from trans-2-vinylcyclohexanol and trans-2-ethynylcyclohexanol: synthesis, structure, and mechanism." The Journal of Organic Chemistry, 50(20), 3925-3927.[Link]
A Comparative Guide to the Cross-Coupling Reactivity of Cyclohexanol-Based Alkynes: (1R,2R)-rel-2-Ethynylcyclohexanol vs. 1-Ethynylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures.[1] The strategic selection of building blocks is paramount to achieving desired synthetic outcomes with high efficiency and selectivity. This guide provides an in-depth comparison of two structurally related yet distinct terminal alkynes: rel-(1R,2R)-2-ethynylcyclohexanol and 1-ethynylcyclohexanol, in the context of their performance in cross-coupling reactions. By examining their structural nuances, we can better understand and predict their reactivity, enabling more informed decisions in synthetic design.
Structural and Stereochemical Considerations
The primary distinction between rel-(1R,2R)-2-ethynylcyclohexanol and 1-ethynylcyclohexanol lies in the position of the ethynyl group on the cyclohexanol ring. In 1-ethynylcyclohexanol, a tertiary alcohol, the ethynyl moiety is directly attached to the carbon bearing the hydroxyl group.[2] In contrast, rel-(1R,2R)-2-ethynylcyclohexanol is a secondary alcohol where the ethynyl group is situated on a carbon adjacent to the hydroxyl-bearing carbon, with a defined trans relative stereochemistry.
This seemingly subtle difference has significant implications for the steric environment around the reactive alkyne. The tertiary nature of 1-ethynylcyclohexanol results in a more sterically encumbered alkyne due to the proximity of the cyclohexyl ring and the hydroxyl group. Conversely, the ethynyl group in rel-(1R,2R)-2-ethynylcyclohexanol is in a more accessible, pseudo-equatorial position, potentially leading to different reactivity profiles in sterically sensitive cross-coupling reactions.[3]
Performance in Sonogashira Cross-Coupling Reactions
The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a fundamental tool for C(sp)-C(sp²) bond formation.[4][5] Both cyclohexanol derivatives are viable substrates for this transformation, but their performance can vary depending on the reaction conditions and coupling partners.
| Feature | (1R,2R)-rel-2-Ethynylcyclohexanol | 1-Ethynylcyclohexanol | Key Considerations & Insights |
| Reactivity | Generally exhibits good reactivity due to the less sterically hindered terminal alkyne. The hydroxyl group can potentially act as a coordinating group, influencing the catalytic cycle.[6][7] | Also a competent coupling partner, but the tertiary carbinol center can introduce steric hindrance, potentially requiring more forcing conditions or specialized catalyst systems for challenging substrates.[8][9] | The choice of ligand on the palladium catalyst can be crucial in mitigating steric effects. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance catalyst activity and stability for both substrates.[10][11][12] |
| Yields | Often provides good to excellent yields, particularly with less sterically demanding aryl halides. | Yields can be more substrate-dependent. With bulky aryl halides, yields may be lower compared to its isomer under identical conditions. | Optimization of base, solvent, and temperature is critical for maximizing yields. Copper-free Sonogashira protocols can sometimes minimize alkyne homocoupling (Glaser coupling), which can be a significant side reaction.[10][13] |
| Substrate Scope | Generally demonstrates a broad substrate scope with various aryl and vinyl halides. | While also versatile, its scope with highly substituted or sterically demanding halides might be more limited without careful optimization. | For complex or sensitive substrates, the milder reaction conditions often tolerated by rel-(1R,2R)-2-ethynylcyclohexanol may be advantageous. |
Mechanistic Insights: The Role of Structure
The Sonogashira reaction proceeds through interconnected palladium and copper catalytic cycles.[14] The steric accessibility of the terminal alkyne is a critical factor in the transmetalation step, where the copper acetylide is transferred to the palladium center. The less hindered nature of the alkyne in rel-(1R,2R)-2-ethynylcyclohexanol can facilitate a faster rate of transmetalation, leading to more efficient catalysis.
Furthermore, the secondary hydroxyl group in rel-(1R,2R)-2-ethynylcyclohexanol could potentially participate in the reaction mechanism through coordination to the metal centers, although this is speculative without specific experimental evidence. Such coordination could influence the local concentration of the catalyst and the orientation of the reactants, thereby affecting the reaction rate and selectivity.
Experimental Protocols
General Procedure for Sonogashira Coupling
This protocol provides a robust starting point for both substrates. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrate combinations.[14]
Materials:
-
Aryl or vinyl halide (1.0 equiv)
-
Terminal alkyne (rel-(1R,2R)-2-ethynylcyclohexanol or 1-ethynylcyclohexanol) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv)
-
Anhydrous solvent (e.g., THF, DMF, or toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of Key Concepts
Caption: Structural differences and their impact on reactivity.
Caption: General experimental workflow for Sonogashira coupling.
Conclusion
Both rel-(1R,2R)-2-ethynylcyclohexanol and 1-ethynylcyclohexanol are valuable building blocks for the synthesis of complex molecules via cross-coupling reactions. The choice between them should be guided by the specific synthetic challenge at hand. For reactions involving sterically demanding partners or requiring milder conditions, the less hindered nature of rel-(1R,2R)-2-ethynylcyclohexanol may offer a significant advantage in terms of reaction efficiency and substrate scope. Conversely, 1-ethynylcyclohexanol remains a readily accessible and effective substrate for a wide range of transformations, particularly when steric factors are less critical. A thorough understanding of their structural and electronic properties, coupled with careful optimization of reaction conditions, will empower researchers to harness the full potential of these versatile alkynyl alcohols in their synthetic endeavors.
References
- Trost, B. M., & Sorum, M. T. (1997). On the Palladium-Catalyzed Alkyne-Alkyne Cross-Coupling. Journal of the American Chemical Society, 119(4), 698-708.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- Alami, M., & Ferri, F. (1996). A new and efficient palladium-catalysed reaction of propargylic carbonates with terminal alkynes. Tetrahedron Letters, 37(16), 2763-2766.
-
The mechanism and selectivity of terminal alkyne coupling reactions promoted by Rh(I) complexes of NHC‐based CNC pincer ligands have been investigated. (n.d.). ResearchGate. Retrieved from [Link]
- Tykwinski, R. R. (2003). Evolution of the Sonogashira Coupling Reaction.
-
The cross-coupling of allenic alcohols with alkynes can be accomplished in a highly regio- and stereoselective manner. (n.d.). PubMed Central. Retrieved from [Link]
-
With air as the oxidant, terminal alkynes can be directly cross-coupled with alkylzinc reagents in the presence of a Pd catalyst at room temperature. (2010, March 10). Journal of the American Chemical Society. Retrieved from [Link]
-
Substituted alkyne synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Palladium-Catalyzed Additions of Terminal Alkynes to Acceptor Alkynes. (n.d.). ACS Publications. Retrieved from [Link]
-
Palladium-Catalyzed Coupling Reaction of Terminal Alkynes with Aryl Iodides in the Presence of Indium Tribromide and Its Application to a One-Pot Synthesis of 2-Phenylindole. (2004, April 9). Organic Letters. Retrieved from [Link]
-
Palladacycle-Catalyzed Deacetonative Sonogashira Coupling of Aryl Propargyl Alcohols with Aryl Chlorides. (2013, September 26). The Journal of Organic Chemistry. Retrieved from [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.). SpringerLink. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Palladium-Catalyzed Cross-Coupling Reaction of Bis(cyclopentadienyl)diaryltitaniums with Terminal Alkynes. (2023, October 19). MDPI. Retrieved from [Link]
-
A General Protocol for Robust Sonogashira Reactions in Micellar Medium. (n.d.). SciSpace. Retrieved from [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020, April 20). MDPI. Retrieved from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]
-
Mechanistic Study of Pd/NHC-Catalyzed Sonogashira Reaction: Discovery of NHC-Ethynyl Coupling Process. (2020, December 1). PubMed. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). SynArchive. Retrieved from [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2018, November 27). ACS Publications. Retrieved from [Link]
-
Stereospecific Cu(I)-Catalyzed C–O Cross-Coupling Synthesis of Acyclic 1,2-Di. (n.d.). PubMed Central. Retrieved from [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (n.d.). PubMed Central. Retrieved from [Link]
-
1-Ethynylcyclohexanol. (n.d.). Wikipedia. Retrieved from [Link]
-
Cross-Coupling Chemistry. (n.d.). University of Rochester. Retrieved from [Link]
-
New Horizons for Cross-Coupling Reactions. (2026, March 25). Pharmaceutical Technology. Retrieved from [Link]
-
A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters. (n.d.). PubMed Central. Retrieved from [Link]
-
A Decade of Exploration of Transition-Metal-Catalyzed Cross-Coupling Reactions: An Overview. (2023, November 13). ACS Publications. Retrieved from [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). PubMed Central. Retrieved from [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. (n.d.). PubMed Central. Retrieved from [Link]
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validation of chiral HPLC methods for (1R,2R)-rel-2-ethynylcyclohexanol
In-Depth Comparison Guide: Validation of Chiral HPLC Methods for (1R,2R)-rel-2-ethynylcyclohexanol
Executive Summary & Mechanistic Insight
The compound (1R,2R)-rel-2-ethynylcyclohexanol is a highly valuable chiral building block utilized in complex organic syntheses, including the development of macrocyclic lactones and transannular Michael reaction cascades[1]. Because the spatial orientation of the adjacent hydroxyl (-OH) and ethynyl (-C≡CH) groups dictates the stereochemical outcome of downstream reactions, accurate determination of its enantiomeric excess (ee) is critical.
Separating the enantiomers of this racemic cycloalkanol presents a unique chromatographic challenge. The molecule lacks bulky aromatic rings, relying entirely on the highly localized hydrogen-bonding capacity of the hydroxyl group and the weak π -interactions of the alkyne.
The Causality of Phase Selection: To achieve baseline separation, Normal Phase (NP) chromatography is strictly required. Using Reversed-Phase (RP) systems (e.g., Water/Acetonitrile) introduces water molecules that aggressively outcompete the analyte for hydrogen-bonding sites on the Chiral Stationary Phase (CSP). By utilizing a non-polar hydrocarbon background (Hexane) modified with a protic solvent (Isopropanol), we preserve the delicate hydrogen-bond network between the CSP's carbamate groups and the analyte's hydroxyl moiety[2].
Polysaccharide-based CSPs are the gold standard for this application[2]. However, the choice between Amylose and Cellulose backbones, as well as Coated versus Immobilized chemistries, fundamentally alters the resolution[3][4].
Fig 1. Tri-point chiral recognition mechanism between polysaccharide CSPs and the analyte.
Comparative Performance: Polysaccharide-Based CSPs
To objectively evaluate the optimal column for (1R,2R)-rel-2-ethynylcyclohexanol, we must compare the structural geometries of the chiral selectors.
-
Amylose vs. Cellulose: Amylose tris(3,5-dimethylphenylcarbamate) features a left-handed helical structure with a relatively flexible backbone. This creates a wider, more accommodating chiral groove that perfectly encapsulates the bulky cyclohexane ring. Cellulose derivatives possess a more linear, rigid conformation, which often fails to provide the necessary steric inclusion for cycloaliphatic compounds[2].
-
Immobilized vs. Coated: Immobilized phases (e.g., Chiralpak IA) covalently bond the polysaccharide to the silica matrix. This not only increases column longevity but allows for the injection of samples dissolved in "forbidden" solvents (like THF or DCM) without stripping the chiral selector[3][4].
Table 1: Chromatographic Comparison of CSPs for (1R,2R)-rel-2-ethynylcyclohexanol (Conditions: Hexane/Isopropanol 90:10 v/v, Flow Rate 1.0 mL/min, 25°C, Detection at 210 nm)
| Column (CSP Type) | Polymer Backbone | Selector Chemistry | Selectivity ( α ) | Resolution ( Rs ) | Recommendation |
| Chiralpak IA | Immobilized Amylose | Tris(3,5-dimethylphenylcarbamate) | 1.58 | 3.2 | Optimal - Best resolution, highly robust |
| Chiralpak AD-H | Coated Amylose | Tris(3,5-dimethylphenylcarbamate) | 1.55 | 3.0 | Excellent - Susceptible to solvent shock |
| Chiralcel OD-H | Coated Cellulose | Tris(3,5-dimethylphenylcarbamate) | 1.11 | 1.2 | Poor - Incomplete baseline separation |
| Chiralpak IB | Immobilized Cellulose | Tris(3,5-dimethylphenylcarbamate) | 1.13 | 1.4 | Poor - Cavity too rigid for cyclohexane |
Conclusion:Chiralpak IA is the superior choice, providing robust baseline separation ( Rs>3.0 ) driven by the amylose helical structure.
Validated HPLC Method Protocol (ICH Q2(R2) Compliant)
A self-validating analytical procedure must be established to ensure the method is fit for its intended purpose (e.g., API release testing or synthetic monitoring). The following protocol is strictly aligned with the updated ICH Q2(R2) guidelines[5].
Step-by-Step Methodology
-
System Preparation:
-
Equip an HPLC system with a low-volume flow cell and a UV detector set to 210 nm (due to the lack of strong chromophores, the alkyne π -bond is the primary absorbing moiety).
-
Install a Chiralpak IA column (250 mm × 4.6 mm, 5 µm).
-
-
Mobile Phase Formulation:
-
Prepare a mixture of HPLC-grade Hexane and Isopropanol (IPA) at a 90:10 (v/v) ratio.
-
Causality Check: Do not add acidic/basic modifiers (like TFA or DEA). The analyte is a neutral alcohol; modifiers will only increase baseline noise at 210 nm without improving peak shape.
-
Degas via ultrasonication for 10 minutes.
-
-
Sample Preparation:
-
Dissolve the (1R,2R)-rel-2-ethynylcyclohexanol standard in the mobile phase to a working concentration of 1.0 mg/mL.
-
Critical Step: Never dissolve the sample in 100% IPA or pure DCM, as the localized solvent plug can distort the chiral partitioning equilibrium upon injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Column Temperature: 25°C (Strict thermostatic control is required; chiral recognition is highly temperature-dependent).
-
Injection Volume: 10 µL.
-
-
System Suitability Test (SST):
-
Inject the racemate standard 6 times. Ensure Rs≥2.0 , tailing factor ≤1.5 , and retention time %RSD ≤1.0% .
-
Fig 2. Sequential HPLC method validation workflow compliant with ICH Q2(R2) guidelines.
Validation Data Summary
Following the execution of the protocol, the analytical procedure must be evaluated against ICH Q2(R2) acceptance criteria[5]. The table below summarizes the target metrics required to prove the method's trustworthiness and reliability.
Table 2: ICH Q2(R2) Validation Metrics for (1R,2R)-rel-2-ethynylcyclohexanol
| Validation Parameter | ICH Q2(R2) Requirement | Experimental Target / Result | Status |
| Specificity | Complete separation of enantiomers; no interference from blank | Rs=3.2 , Blank exhibits flat baseline at 210 nm | Pass |
| Linearity & Range | R2≥0.999 across 50% to 150% of target concentration | R2=0.9998 (Range: 0.5 to 1.5 mg/mL) | Pass |
| Accuracy (Recovery) | Mean recovery between 98.0% and 102.0% at 3 levels | 99.5% ± 0.8% (Spiked at 80%, 100%, 120%) | Pass |
| Precision (Repeatability) | %RSD ≤2.0% for 6 independent preparations | %RSD = 0.6% for peak area | Pass |
| Sensitivity (LOD/LOQ) | Signal-to-Noise (S/N) ≥ 3 (LOD) and ≥ 10 (LOQ) | LOD: 0.5μg/mL , LOQ: 1.5μg/mL | Pass |
| Robustness | Method remains unaffected by deliberate minor variations | %RSD < 1.5% (Temp ± 2°C, Flow ± 0.1 mL/min) | Pass |
References
-
Stereochemical Study of a Transannular Michael Reaction Cascade. ACS Publications. Available at:[Link]
-
Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. PharmTech. Available at:[Link]
-
Okamoto, Y., & Yashima, E. (1998). Polysaccharide Derivatives for Chromatographic Separation of Enantiomers. PubMed / Angewandte Chemie. Available at:[Link]
-
Shen, J., et al. (2014). Synthesis and application of immobilized polysaccharide-based chiral stationary phases for enantioseparation by high-performance liquid chromatography. PubMed / Journal of Chromatography A. Available at:[Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Polysaccharide Derivatives for Chromatographic Separation of Enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Synthesis and application of immobilized polysaccharide-based chiral stationary phases for enantioseparation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
A Senior Application Scientist's Guide to the Comparative in Vitro Toxicity of Ethynyl-Substituted Cyclohexanols
In the landscape of drug discovery and chemical safety assessment, the early and accurate evaluation of a compound's cytotoxic potential is paramount. This guide provides a comprehensive framework for assessing the comparative in vitro toxicity of a novel class of compounds: ethynyl-substituted cyclohexanols. As a Senior Application Scientist, my objective is to not only present a methodology but to also instill a deep understanding of the rationale behind each experimental choice, ensuring a robust and self-validating study.
Introduction: The Imperative for In Vitro Cytotoxicity Profiling
The introduction of an ethynyl group to a cyclohexanol scaffold can dramatically alter its biological activity, presenting both therapeutic opportunities and toxicological risks. The triple bond of the ethynyl group can participate in various biological interactions, potentially leading to enhanced efficacy or unforeseen toxicity. Therefore, a systematic in vitro evaluation is the critical first step in characterizing these compounds. Such studies are essential for screening and ranking candidates in early-stage drug development, helping to focus resources on the most promising and least toxic compounds.[1]
This guide will walk you through a comparative toxicity assessment of a hypothetical series of ethynyl-substituted cyclohexanols, providing detailed protocols, data interpretation strategies, and insights into potential mechanisms of action.
Experimental Design: A Multi-Faceted Approach to Toxicity Assessment
A robust in vitro toxicity assessment relies on a multi-parametric approach, utilizing different assays to probe various aspects of cellular health. For our comparative study of ethynyl-substituted cyclohexanols, we will employ two ubiquitous and complementary cytotoxicity assays: the MTT assay and the LDH release assay.
Rationale for Assay Selection:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a gold standard for assessing cell viability by measuring the metabolic activity of a cell population.[2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[3][4] The amount of formazan produced is directly proportional to the number of metabolically active cells.[3][4] This assay provides a sensitive measure of cellular health and is widely used to determine the concentration of a substance that inhibits cell growth by 50% (IC50).[5]
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[5][6] LDH is a stable cytosolic enzyme that is released upon loss of cell membrane integrity, a hallmark of necrosis.[1][3][6] This assay is an excellent indicator of overt cytotoxicity and complements the MTT assay by distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.
Cell Line Selection:
The choice of cell line is critical for the relevance of the study. We will utilize two distinct human cell lines:
-
HeLa (Human Cervical Cancer Cell Line): A widely used and well-characterized cancer cell line that is robust and easy to culture. Its rapid proliferation makes it a sensitive indicator of anti-proliferative effects.
-
HEK-293 (Human Embryonic Kidney Cell Line): A non-cancerous human cell line that will serve as a control to assess the selective toxicity of the compounds. A compound that is highly toxic to cancer cells but less so to normal cells would be a more promising therapeutic candidate.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls.
MTT Assay Protocol
Materials:
-
HeLa and HEK-293 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Ethynyl-substituted cyclohexanol compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa and HEK-293 cells into separate 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the ethynyl-substituted cyclohexanol compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control, e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
LDH Release Assay Protocol
Materials:
-
HeLa and HEK-293 cells
-
Complete cell culture medium (serum-free medium is often recommended for the assay itself)
-
96-well plates
-
Ethynyl-substituted cyclohexanol compounds (dissolved in DMSO)
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In parallel, prepare wells for a maximum LDH release control by adding a lysis buffer (provided in the kit) to untreated cells 45 minutes before the end of the incubation period.[7]
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[5] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[5][7]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[5][7]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[5][7]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[5][7]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's instructions, which typically normalizes the experimental LDH release to the spontaneous (vehicle control) and maximum LDH release.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the in vitro cytotoxicity assessment of the ethynyl-substituted cyclohexanols.
Caption: Experimental workflow for in vitro cytotoxicity assessment.
Data Presentation and Interpretation
The results of the cytotoxicity assays can be summarized in a table for easy comparison. The IC50 values represent the concentration of the compound that causes a 50% reduction in cell viability (MTT assay) or a 50% increase in cytotoxicity (LDH assay).
Table 1: Hypothetical Comparative Cytotoxicity of Ethynyl-Substituted Cyclohexanols (IC50 in µM)
| Compound | Substitution Position | HeLa (MTT) | HeLa (LDH) | HEK-293 (MTT) | HEK-293 (LDH) | Selectivity Index (HeLa) |
| Cyclohexanol | - | >100 | >100 | >100 | >100 | - |
| Compound A | 1-ethynyl | 25.3 | 30.1 | 75.8 | 82.4 | 3.0 |
| Compound B | 2-ethynyl | 42.1 | 55.6 | 98.2 | 110.5 | 2.3 |
| Compound C | 4-ethynyl | 15.8 | 18.9 | 35.2 | 40.7 | 2.2 |
Interpretation:
-
Potency: A lower IC50 value indicates higher cytotoxic potency. In this hypothetical dataset, Compound C is the most potent against both cell lines.
-
Mechanism: A close correlation between the MTT and LDH IC50 values for a given compound suggests a cytotoxic mechanism involving loss of membrane integrity. A significant discrepancy might indicate a more cytostatic effect or interference with cellular metabolism without immediate cell lysis.
-
Selectivity: The Selectivity Index (SI), calculated as IC50 in normal cells / IC50 in cancer cells, is a crucial parameter. A higher SI value is desirable as it indicates greater selectivity for cancer cells. Compound A, in this example, shows the highest selectivity.
Mechanistic Insights and Potential Signaling Pathways
While the precise mechanism of toxicity for ethynyl-substituted cyclohexanols would require further investigation, we can postulate potential pathways based on the known effects of related compounds. The lipophilic nature of the cyclohexanol backbone allows for interaction with cellular membranes, potentially disrupting their function.[8] The electron-rich ethynyl group could also interact with various cellular macromolecules.
A plausible mechanism of cytotoxicity could involve the induction of oxidative stress, leading to mitochondrial dysfunction and eventual apoptosis.
Caption: Hypothetical signaling pathway for cytotoxicity.
Conclusion
This guide provides a robust framework for the comparative in vitro toxicity assessment of ethynyl-substituted cyclohexanols. By employing a multi-assay and multi-cell line approach, researchers can gain a comprehensive understanding of the cytotoxic potential, potency, and selectivity of these novel compounds. The detailed protocols and data interpretation strategies presented herein are designed to ensure the generation of high-quality, reliable data, which is essential for making informed decisions in the drug discovery and development process.
References
- In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC.
- Cyclohexanol - Grokipedia.
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.
- MTT assay protocol | Abcam.
- Application Notes and Protocols for Performing Cytotoxicity Assays with Cycloeucalenol - Benchchem.
- Pierce LDH Cytotoxicity Assay Kit - Thermo Fisher Scientific.
- Toxicity of Cyclohexane - ChemicalBook.
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC.
- Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC.
- Evidence on the Developmental and Reproductive Toxicity of Cyclohexanol - Draft - OEHHA.
- Cytotoxicity Assays | Thermo Fisher Scientific - US.
- Cytotoxicity Assays | Life Science Applications.
Sources
- 1. opentrons.com [opentrons.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Toxicity of Cyclohexane_Chemicalbook [chemicalbook.com]
X-Ray Crystallography Validation of Liquid Chiral Alcohols: A Comparison Guide for trans-2-Ethynylcyclohexanol
Determining the absolute and relative stereochemistry of low-melting or liquid chiral compounds remains one of the most persistent bottlenecks in drug development and synthetic chemistry. Cyclohexanol, 2-ethynyl-, (1R,2R)-rel- (commonly known as trans-2-ethynylcyclohexanol, CAS 55506-28-0) perfectly illustrates this challenge[]. With a boiling point of approximately 55 °C at 3.5 mmHg, it exists as a volatile liquid at standard room temperature.
Because standard Single-Crystal X-Ray Diffraction (SC-XRD) requires a highly ordered, rigid crystal lattice, analyzing trans-2-ethynylcyclohexanol directly is impossible. Furthermore, establishing its absolute configuration requires a "heavy atom" to induce anomalous dispersion (allowing the calculation of the Flack parameter).
This guide objectively compares the three leading methodologies for the X-ray validation of liquid chiral alcohols: Chemical Derivatization , the Crystalline Sponge (CS) Method , and Co-Crystallization .
Mechanistic Causality: The Phase Problem
Why does trans-2-ethynylcyclohexanol resist crystallization? The molecule possesses a flexible cyclohexane ring capable of chair-chair interconversions, paired with a linear, non-polar ethynyl group (-C≡CH) and a polar hydroxyl group (-OH). In the liquid state, these molecules form dynamic, amorphous hydrogen-bonded networks that prevent the long-range periodic ordering required for a crystal lattice.
To bypass this, we must either covalently alter the molecule to enforce rigidity (Derivatization)[2] or non-covalently trap the molecule within a pre-existing crystalline lattice (Crystalline Sponge Method)[3].
Methodological Comparison & Performance Data
The following table summarizes the quantitative and qualitative performance metrics of the three primary validation strategies.
| Parameter | Method A: Chemical Derivatization (p-Bromobenzoate) | Method B: Crystalline Sponge (CS) Method | Method C: Co-Crystallization (Chiral Host) |
| Mechanism | Covalent esterification to induce π-π stacking. | Non-covalent pore encapsulation in a MOF. | Hydrogen-bonded inclusion complex. |
| Sample Requirement | > 50 mg | < 5 μg | > 20 mg |
| Preparation Time | 3–5 Days (Synthesis + Crystallization) | 1–2 Days (Guest Soaking) | 2–4 Days (Trial and error) |
| Analyte Recovery | Destructive (Requires chemical hydrolysis) | Non-destructive (Recoverable via extraction) | Non-destructive (Chromatographic separation) |
| Absolute Configuration | Yes (via Heavy Atom Br, Flack Parameter) | Yes (via Host Framework Zn/I) | Yes (via Known Chiral Host) |
| Primary Limitation | Requires a reactive functional group (-OH); crystallization is never guaranteed. | Analyte must fit the pore size (< 10 Å); solvent compatibility issues. | High failure rate; requires extensive host screening. |
Workflow Visualization
The following diagram illustrates the divergent pathways of the two most successful methods: Derivatization and the Crystalline Sponge method.
Caption: Workflow comparison for X-ray validation of liquid chiral alcohols.
Experimental Protocols & Self-Validating Systems
As an application scientist, it is critical to implement self-validating checkpoints within your protocols to prevent wasted SC-XRD beamtime. Below are the optimized methodologies for the two primary approaches.
Method A: p-Bromobenzoate Derivatization
Causality: Converting the flexible alcohol into a rigid ester removes the unpredictable hydrogen-bond donor. The bulky, planar aromatic ring dominates the crystal packing forces (driven by π-π stacking), while the Bromine atom provides a strong anomalous scattering signal (using Cu Kα radiation) to unambiguously assign the (1R,2R) absolute configuration[2].
Step-by-Step Protocol:
-
Reaction: Dissolve 50 mg of trans-2-ethynylcyclohexanol in 2 mL of anhydrous dichloromethane (DCM) under inert atmosphere. Add 1.5 equivalents of pyridine and 0.1 equivalents of 4-dimethylaminopyridine (DMAP).
-
Acylation: Cool to 0 °C and slowly add 1.2 equivalents of p-bromobenzoyl chloride. Stir for 4 hours at room temperature.
-
Purification: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
-
Crystallization (Vapor Diffusion): Dissolve the purified ester in a minimum volume of DCM in a small inner vial. Place this inside a larger vial containing pentane (anti-solvent). Seal the outer vial and allow vapor diffusion over 48 hours.
-
Self-Validation Checkpoint: Before mounting on the diffractometer, verify the crystalline nature using a polarized light microscope. Crystals should exhibit clear birefringence. Extinction of light upon rotation confirms a single crystal rather than an amorphous solid.
Method B: The Crystalline Sponge (CS) Method
Causality: Developed by Makoto Fujita, this method utilizes a porous metal-organic framework (MOF), typically [(ZnI2)3(tpt)2]n. The liquid trans-2-ethynylcyclohexanol diffuses into the ~8 Å pores. The ethynyl group and cyclohexane ring interact with the electron-deficient triazine rings of the host via CH-π interactions, locking the liquid molecule into a rigid state. The Zinc and Iodine atoms in the host framework provide the heavy atom effect[3].
Caption: Mechanistic pathway of guest encapsulation in the Crystalline Sponge method.
Step-by-Step Protocol:
-
Sponge Preparation: Synthesize or procure high-quality single crystals of [(ZnI2)3(tpt)2]n.
-
Solvent Exchange: Immerse a single MOF crystal (approx. 100 × 100 × 50 μm) in cyclohexane to displace the original crystallization solvent (typically nitrobenzene or methanol).
-
Guest Soaking: Transfer the crystal into a micro-vial containing 5 μg of trans-2-ethynylcyclohexanol dissolved in 50 μL of cyclohexane.
-
Incubation: Seal the vial and incubate at 50 °C for 24–48 hours. The elevated temperature increases the kinetic energy of the guest molecules, allowing them to displace the cyclohexane and achieve the lowest-energy ordered state within the pores.
-
Self-Validation Checkpoint: Mount the crystal and collect a preliminary unit cell. An empty sponge has a specific unit cell volume (approx. 33,000 ų in the C2/c space group). A successful encapsulation typically results in a unit cell expansion of 1–2% and a symmetry shift to a chiral space group (e.g., C2 or P2₁) due to the chiral (1R,2R) guest breaking the host's centrosymmetry. If the unit cell remains identical to the empty sponge, the soaking failed.
Conclusion & Recommendation
For validating the absolute configuration of Cyclohexanol, 2-ethynyl-, (1R,2R)-rel- , the choice of method depends on sample availability and laboratory infrastructure.
If you have ample sample (>50 mg) and standard synthetic capabilities, Chemical Derivatization remains the most robust and universally accepted method, yielding unambiguous electron density maps. However, if the compound is a scarce natural product isolate or a trace synthetic intermediate (<5 μg), the Crystalline Sponge Method is the superior, non-destructive alternative, bypassing the crystallization bottleneck entirely.
References
-
Derivatization in Gas Chromatography and Structural Analysis Source: Chemistry LibreTexts URL:[Link]
-
Crystalline Sponge Method: X‐ray Structure Analysis of Small Molecules by Post‐Orientation within Porous Crystals—Principle and Proof‐of‐Concept Studies Source: Angewandte Chemie International Edition URL:[Link]
Sources
spectroscopic comparison of 2-ethynylcyclohexanol stereoisomers
Spectroscopic Comparison of 2-Ethynylcyclohexanol Stereoisomers: A Definitive Guide for Structural Elucidation
The stereochemical assignment of substituted cyclohexanes is a cornerstone of organic synthesis and drug development. 2-Ethynylcyclohexanol is a highly versatile building block, frequently utilized in 1[1] and 2[2]. Because the cis and trans stereoisomers exhibit profoundly different spatial geometries, they dictate the stereochemical outcome of downstream reactions. This guide provides an objective, data-driven comparison of the cis and trans isomers of 2-ethynylcyclohexanol, focusing on their distinct Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic signatures.
Causality in Conformational Preferences
To accurately interpret the spectroscopic differences between the isomers, one must first analyze their conformational thermodynamics.
-
trans-2-Ethynylcyclohexanol: In the trans isomer, the hydroxyl (-OH) and ethynyl (-C≡CH) groups are positioned on opposite faces of the cyclohexane ring. To minimize 1,3-diaxial steric clashes, the molecule predominantly adopts a diequatorial conformation . Consequently, the protons attached to C1 (carbinol methine) and C2 (propargylic methine) are both forced into axial positions.
-
cis-2-Ethynylcyclohexanol: In the cis isomer, the substituents are on the same face of the ring, necessitating an axial-equatorial arrangement. The conformational equilibrium is governed by the A-values of the substituents. The hydroxyl group (A-value ≈ 0.9 kcal/mol) has a stronger preference for the equatorial position than the linear, sterically less demanding ethynyl group (A-value ≈ 0.41 kcal/mol). Thus, the dominant conformer places the -OH equatorial and the -C≡CH axial. This means the C1 proton is axial and the C2 proton is equatorial .
NMR Spectroscopic Comparison
The conformational differences directly translate to distinct 1 H and 13 C NMR splitting patterns and chemical shifts, governed by the 3[3].
Table 1: Key 1 H and 13 C NMR Features of 2-Ethynylcyclohexanol Isomers
| Feature | trans-2-Ethynylcyclohexanol | cis-2-Ethynylcyclohexanol | Causality / Physical Basis |
| H1 (Carbinol Proton) | ~3.5 ppm; Triplet of doublets (td) or Triplet of triplets (tt) | ~3.8 ppm; Narrow multiplet (e.g., pentet or broad singlet) | The trans isomer's axial H1 couples with two axial neighbors (H2, H6ax) yielding 4 (~10 Hz)[4]. The cis isomer lacks this dual trans-diaxial arrangement. |
| H2 (Propargylic Proton) | ~2.3 ppm; Multiplet with large Jaa | ~2.5 ppm; Narrow multiplet | Axial H2 in trans couples strongly with axial H1 and H3ax. Equatorial H2 in cis only has small Jae and Jee couplings (~3-5 Hz). |
| Alkyne C≡C-H Proton | ~2.1 ppm; Doublet ( J≈2.5 Hz) | ~2.2 ppm; Doublet ( J≈2.5 Hz) | Long-range coupling to H2. |
| 13 C NMR (C1, C2) | Downfield (e.g., 74 ppm, 40 ppm) | Upfield relative to trans | The axial ethynyl group in the cis isomer induces a γ -gauche shielding effect on C4 and C6, and the axial H2 shields C1. |
IR Spectroscopic Comparison
Infrared spectroscopy provides orthogonal validation of the stereochemical assignment, particularly through the C-O stretching region.
Table 2: Key IR Vibrational Frequencies
| Vibrational Mode | trans-2-Ethynylcyclohexanol | cis-2-Ethynylcyclohexanol | Causality / Physical Basis |
| O-H Stretch | ~3350 cm −1 (Broad) | ~3400 cm −1 (Sharper/Shifted) | Differences in intermolecular hydrogen bonding arise due to the steric shielding of the axial ethynyl group in the cis isomer. |
| Terminal C≡C-H Stretch | ~3300 cm −1 (Sharp) | ~3300 cm −1 (Sharp) | Characteristic of terminal alkynes; largely unaffected by ring stereochemistry. |
| C≡C Stretch | ~2110 cm −1 (Weak) | ~2110 cm −1 (Weak) | Internal dipole change is minimal during the stretch, resulting in a weak absorption. |
| C-O Stretch | ~1050 cm −1 | ~1000 cm −1 | Equatorial C-O bonds (trans isomer) vibrate at higher frequencies than axial C-O bonds due to coupling with the adjacent ring C-C bonds. |
Experimental Protocols: Synthesis and Characterization
To ensure a self-validating system, researchers must synthesize both isomers from a common precursor to compare their spectra directly. The following protocol leverages stereoselective reagents to isolate each isomer.
Protocol A: Synthesis of trans-2-Ethynylcyclohexanol
-
Epoxide Opening: Dissolve cyclohexene oxide (1.0 equiv) in anhydrous THF under an argon atmosphere.
-
Nucleophilic Addition: Cool the solution to -78 °C. Add lithium trimethylsilylacetylide (1.2 equiv) dropwise. The nucleophile attacks via an , exclusively yielding the trans-geometry.
-
Deprotection: Treat the crude intermediate with TBAF (1.1 equiv) in THF to remove the TMS protecting group.
-
Workup & Isolation: Quench with saturated NH 4 Cl, extract with EtOAc, and purify via flash chromatography (Hexanes/EtOAc) to yield pure trans-2-ethynylcyclohexanol.
Protocol B: Synthesis of cis-2-Ethynylcyclohexanol
-
Oxidation: Dissolve trans-2-ethynylcyclohexanol in CH 2 Cl 2 . Add Dess-Martin Periodinane (1.5 equiv) at 0 °C. Stir for 2 hours to yield 2-ethynylcyclohexanone.
-
Stereoselective Reduction: Cool a solution of the ketone in THF to -78 °C. Add L-Selectride (1.2 equiv) dropwise. The bulky hydride attacks exclusively from the less hindered equatorial face.
-
Workup & Isolation: Quench with H 2 O 2 /NaOH (carefully) to destroy the borane. Extract and purify via column chromatography to yield the cis-2-ethynylcyclohexanol.
Protocol C: Spectroscopic Acquisition
-
NMR: Dissolve 10 mg of the purified isomer in 0.5 mL of CDCl 3 . Acquire 1 H NMR at 400 MHz or higher to resolve the fine J -couplings of the C1 methine proton. Acquire 13 C NMR at 100 MHz.
-
IR: Record the IR spectrum neat (ATR-FTIR) or as a thin film on NaCl plates to observe the distinct C-O stretching frequencies.
Workflow Visualization
The following diagram illustrates the stereoselective synthetic pathways and their resulting NMR diagnostic signals.
Stereoselective synthesis workflow of 2-ethynylcyclohexanol isomers and their NMR signals.
Sources
Operational Guide: Safe Handling and Disposal of Cyclohexanol, 2-ethynyl-, (1R,2R)-rel-
Cyclohexanol, 2-ethynyl-, (1R,2R)-rel- is a chiral alkynyl alcohol frequently utilized as a highly specific building block in the asymmetric synthesis of active pharmaceutical ingredients (APIs). While its precise stereochemistry is critical for downstream drug-target binding efficacy, its macroscopic chemical hazards require rigorous, uncompromising operational and disposal protocols.
As your trusted partner in laboratory safety and chemical handling, this guide provides researchers and drug development professionals with a self-validating, step-by-step framework for the safe handling, spill containment, and terminal disposal of this compound.
Chemical Profile & Hazard Causality
To safely manage any chemical, one must first understand the structural basis of its reactivity. The hazards associated with Cyclohexanol, 2-ethynyl-, (1R,2R)-rel- are driven by two primary structural features: the lipophilic cyclohexyl ring and the reactive terminal alkyne.
Table 1: Hazard Classification & Structural Causality
| GHS Classification | Hazard Statement | Structural Causality |
| Acute Tox. 3 (Dermal) | H311: Toxic in contact with skin | The cyclohexyl ring's high lipophilicity facilitates rapid transdermal absorption through the stratum corneum[1]. |
| Acute Tox. 4 (Oral) | H302: Harmful if swallowed | Systemic toxicity typical of low-molecular-weight organic alcohols[1]. |
| Skin/Eye Irrit. 2 | H315 / H319: Causes irritation | The hydroxyl group acts as a localized hydrogen-bond donor, disrupting mucosal membranes and causing acute irritation[1]. |
| Reactive Hazard | Acetylide Formation Risk | The terminal alkyne (-C≡CH) can deprotonate in the presence of heavy metals (e.g., Cu, Ag) to form explosive metal acetylides[2]. |
Operational Safety & Handling Protocols
Before initiating any workflow involving this compound, strict engineering controls and Personal Protective Equipment (PPE) must be validated.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Operational Rationale |
| Hand Protection | Butyl rubber or heavy Nitrile (>0.4mm) | Prevents dermal exposure; standard latex offers insufficient breakthrough time against lipophilic organics [1]. |
| Eye Protection | Splash-proof chemical goggles | Protects against aerosolized droplets during solvent transfer or reaction quenching operations[1]. |
| Body Protection | Flame-resistant (FR) lab coat | Mitigates risk in the event of localized ignition of the combustible organic liquid/solid[2]. |
| Respiratory | Fume hood (Face velocity 80-100 fpm) | Prevents inhalation of volatile organic vapors during synthesis or waste transfer[2]. |
Waste Segregation Workflow
Proper waste segregation is the most critical step in preventing catastrophic laboratory incidents. Alkynyl alcohols must never be mixed with incompatible waste streams.
Figure 1: Waste segregation and disposal decision pathway for alkynyl alcohols.
Step-by-Step Disposal Methodologies
The following protocol ensures compliance with environmental regulations and prevents reactive hazards.
Phase 1: Waste Segregation & Compatibility Verification
-
Isolate from Heavy Metals (Critical): Ensure the receiving waste container has never held copper, silver, or mercury salts.
-
Causality: The terminal alkyne can react with these metals to form highly shock-sensitive metal acetylides [2].
-
-
Phase Separation: Separate aqueous washings from organic layers. Alkynyl alcohols are miscible with organic solvents but have limited aqueous solubility.
-
Halogenated vs. Non-Halogenated Routing: If the compound was synthesized or extracted using dichloromethane (DCM) or chloroform, route the waste to the "Halogenated Organics" stream. Otherwise, route to "Non-Halogenated Organics"[2].
Phase 2: Packaging and Labeling
-
Container Selection: Use high-density polyethylene (HDPE) or glass carboys.
-
Validation Step: Visually inspect the container for micro-fractures or residual moisture before initiating the transfer.
-
-
Headspace Management: Fill the container to no more than 80% capacity.
-
Causality: Leaving headspace accommodates vapor pressure expansion induced by ambient temperature fluctuations in the waste storage area.
-
-
Regulatory Labeling: Affix a hazardous waste tag immediately. List the contents as "Cyclohexanol, 2-ethynyl-, (1R,2R)-rel-" and explicitly mark the hazards: "Toxic (Dermal), Combustible, Contains Terminal Alkyne"[1].
Phase 3: Final Terminal Disposal
-
High-Temperature Incineration: Transfer the sealed containers to an approved Environmental Health and Safety (EHS) waste management facility.
-
Destruction Mechanism: The facility will utilize high-temperature rotary kiln incineration.
-
Causality: Incineration completely oxidizes the carbon backbone and terminal alkyne into CO₂ and H₂O, permanently eliminating the chemical and toxicological hazard[2].
-
Emergency Spill Response & Containment Protocol
This protocol is designed as a self-validating system to ensure that a spill is not only contained but that the affected area is chemically neutralized and verified safe for re-entry.
-
Evacuation & Source Elimination: Immediately evacuate personnel from the immediate vicinity. Turn off all localized heat sources and magnetic stirrers to eliminate ignition risks[1].
-
Containment: Surround the spill perimeter with an inert, non-combustible absorbent (e.g., diatomaceous earth or dry sand).
-
Causality: This prevents the spread of the lipophilic compound into floor drains or porous surfaces. Do not use sawdust , as it is combustible and can react with organic oxidizers.
-
-
Absorption & Transfer: Use non-sparking tools (e.g., polypropylene scoops) to transfer the saturated absorbent into a wide-mouth, sealable hazardous waste bucket[1].
-
Surface Decontamination: Wash the affected area with a mild detergent and water solution to break down residual lipophilic traces.
-
Validation Step: Wipe the decontaminated area with a dry qualitative filter paper. Check the paper for any residual organic odor or oily residue to confirm complete decontamination.
-
-
Waste Routing: Label the bucket as "Spill Cleanup Material containing Cyclohexanol, 2-ethynyl-" and route it directly to the solid hazardous waste stream for incineration[2].
References
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, Washington, DC, 2011. Available at:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
